3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,4aR,4bS,6aS,10aS,12aR)-1-(2-carboxyethyl)-2-(2-hydroxypropan-2-yl)-1,4a,4b,9,9-pentamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-25(2)14-16-30(24(33)34)17-15-28(6)19(20(30)18-25)8-9-22-27(5,12-11-23(31)32)21(26(3,4)35)10-13-29(22,28)7/h8,20-22,35H,9-18H2,1-7H3,(H,31,32)(H,33,34)/t20-,21-,22+,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMBVLYBFSJKDN-FUAOEXFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CCC(=O)O)C(C)(C)O)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@]([C@H]1CC=C3[C@]2(CC[C@@]4([C@H]3CC(CC4)(C)C)C(=O)O)C)(C)CCC(=O)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Natural Origins and Therapeutic Potential of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid: A Technical Guide
For Immediate Release
Shanghai, China – December 26, 2025 – This technical guide provides a comprehensive overview of the natural sourcing, isolation, and potential biological activities of the triterpenoid compound 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Executive Summary
This compound is a naturally occurring A-seco-oleanane type triterpenoid. Its primary identified natural source is the roots of the plant Ligularia intermedia, a member of the Asteraceae family.[1][2][3] Structural elucidation of this compound has been accomplished through spectroscopic methods and chemical transformations.[2] While specific biological activities of this exact compound are not extensively documented in publicly available literature, the broader class of seco-oleanane and oleanane triterpenoids has demonstrated promising cytotoxic and immunomodulatory properties, suggesting potential avenues for therapeutic research.
Natural Source and Isolation
The principal natural source of this compound is the roots of Ligularia intermedia.[1][2][3] This plant is a perennial herb found in various regions of Asia.
General Isolation Protocol
Caption: A generalized workflow for the isolation of triterpenoids from plant material.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₅ | [4] |
| Molecular Weight | 488.7 g/mol | [4] |
| Class | Triterpenoid | [1] |
| Sub-class | seco-Oleanane | N/A |
Spectroscopic Data for Structural Elucidation
The structure of this compound was elucidated using spectroscopic methods.[2] While the complete raw spectral data is not available in the public domain, this section outlines the expected spectroscopic characteristics based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for this compound are not explicitly published. However, based on the known structure, the following characteristic signals would be anticipated:
-
¹H NMR: Signals corresponding to multiple methyl groups (singlets), methylene and methine protons in the aliphatic region, a proton on a carbon bearing a hydroxyl group, and an olefinic proton in the downfield region.
-
¹³C NMR: Resonances for approximately 30 carbon atoms, including several methyl carbons, numerous sp³-hybridized methylene and methine carbons, a carbon attached to a hydroxyl group, two carboxyl carbons, and two sp²-hybridized carbons of the double bond.
Mass Spectrometry (MS)
High-resolution mass spectrometry would be used to confirm the elemental composition (C₃₀H₄₈O₅). The fragmentation pattern in the mass spectrum would be characteristic of the seco-oleanane skeleton. A key fragmentation pathway for oleanane-type triterpenoids involves a retro-Diels-Alder reaction in the C-ring.
Potential Biological Activities and Signaling Pathways
Direct experimental data on the biological activity of this compound is limited. However, extensive research on related seco-oleanane and oleanane triterpenoids provides strong indications of its potential therapeutic properties, particularly in the realm of oncology.
Cytotoxic and Apoptosis-Inducing Effects
Numerous studies have demonstrated the cytotoxic and apoptosis-inducing activities of seco-oleanane and oleanane triterpenoids against various cancer cell lines.[5][6] For instance, some synthetic oleanane triterpenoids are known to inhibit proliferation and induce apoptosis in a wide variety of human and rodent cancer cells, with effective concentrations for suppressing cell growth in vitro being approximately 0.1 to 1 µM.[7] These compounds often trigger apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
The following diagram illustrates a potential mechanism of action for apoptosis induction by seco-oleanane triterpenoids.
Caption: A simplified diagram of potential apoptosis induction pathways by seco-oleanane triterpenoids.
Future Directions
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Development and publication of a detailed, optimized protocol for its isolation from Ligularia intermedia.
-
Comprehensive spectroscopic analysis (1D and 2D NMR, HR-MS/MS) to create a public repository of its spectral data for unambiguous identification.
-
In-depth evaluation of its cytotoxic activity against a panel of human cancer cell lines to determine its IC₅₀ values.
-
Mechanistic studies to identify the specific signaling pathways modulated by this compound, including its effects on key proteins involved in apoptosis, cell cycle regulation, and inflammation.
Conclusion
This compound, a natural product from the roots of Ligularia intermedia, represents a promising lead compound for further investigation in the field of drug discovery. Its structural relationship to other biologically active seco-oleanane triterpenoids suggests a potential for therapeutic applications, particularly in oncology. This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A-seco-oleane-type triterpene acids from Ligularia intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:182249-69-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. PubChemLite - 3,4-seco-olean-12-ene-3,28-dioic acid (C30H48O4) [pubchemlite.lcsb.uni.lu]
- 5. Cytotoxicity of Triterpene Seco-Acids from Betula pubescens Buds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Oleanane-Type Triterpene Glycosides from the Saponaria officinalis L. Seeds and Apoptosis-Inducing Activity via Mitochondria | MDPI [mdpi.com]
- 7. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring A-seco-oleanolic triterpenoid. First isolated from the roots of the medicinal plant Ligularia intermedia, its structure was elucidated through comprehensive spectroscopic analysis and chemical transformations.[1] This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and the methodologies for its isolation and characterization. While direct biological activity data for this specific compound is limited in publicly available literature, this guide also explores the known pharmacological activities of related oleanolic acid derivatives to provide a context for potential future research and drug discovery efforts.
Chemical Structure and Properties
This compound is a pentacyclic triterpenoid belonging to the oleanane family, characterized by a cleaved A-ring, a structural feature indicated by the "seco" nomenclature.
Chemical Structure
The chemical structure of this compound is presented below. The numbering of the carbon atoms follows the standard convention for oleanane-type triterpenoids.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 182249-69-0 | [1] |
| Molecular Formula | C₃₀H₄₈O₅ | [1] |
| Molecular Weight | 488.70 g/mol | [1] |
| Appearance | Not specified in available literature | - |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [1] |
| Natural Source | Roots of Ligularia intermedia | [1] |
Experimental Protocols
The following sections detail the experimental procedures for the isolation and structural elucidation of this compound, based on the initial report of its discovery.
Isolation from Ligularia intermedia
The compound was first isolated from the roots of Ligularia intermedia. A generalized workflow for the isolation of triterpenoids from plant material is depicted below. The specific details of the solvents and chromatographic conditions used for this particular compound would be found in the primary literature.
Caption: Generalized workflow for the isolation of triterpenoids.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques. The expected data from these analyses are summarized below.
| Spectroscopic Method | Expected Observations |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, confirming the molecular formula. |
| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for hydroxyl (-OH) and carboxyl (-COOH) functional groups. |
| ¹H Nuclear Magnetic Resonance (NMR) | Reveals the number and types of protons, their chemical environments, and coupling patterns, which helps to piece together the carbon skeleton. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Indicates the number of carbon atoms and their chemical shifts, distinguishing between sp³, sp², and carbonyl carbons. |
| 2D NMR (COSY, HMQC, HMBC) | Establishes correlations between protons and carbons, allowing for the complete assignment of the molecular structure. |
Biological Activity
As of the last literature review, no specific biological activity or pharmacological studies have been published for this compound. However, the parent compound, oleanolic acid, and its many derivatives are known to possess a wide range of biological activities.
Potential Pharmacological Relevance of the Oleanane Skeleton
Oleanolic acid and its synthetic derivatives have demonstrated significant therapeutic potential in various disease models. These activities include:
-
Anti-inflammatory effects: Inhibition of pro-inflammatory cytokines and enzymes.[2]
-
Anticancer properties: Cytotoxicity against various cancer cell lines.
-
Hepatoprotective effects: Protection against liver damage.[3]
-
Antiviral activity: Inhibition of viral replication.[3]
-
Neuroprotective effects: Protection of neuronal cells from damage.[2]
The structural modifications present in this compound, particularly the opened A-ring, may influence its biological activity compared to other oleanane-type triterpenoids. Further research is warranted to explore the pharmacological potential of this unique natural product.
Cytotoxicity of Ligularia Species
Phytochemical investigations of various Ligularia species have led to the isolation of compounds with cytotoxic activities against different cancer cell lines.[4][5] While these studies did not specifically test this compound, they suggest that compounds from this genus are a promising source for the discovery of new anticancer agents.
Future Directions
The unique A-seco-oleanolic acid structure of this compound makes it an interesting candidate for further investigation. Future research should focus on:
-
Total Synthesis: Developing a synthetic route to enable the production of larger quantities for extensive biological screening.
-
Pharmacological Screening: Evaluating its activity in a broad range of assays, including anticancer, anti-inflammatory, and antiviral models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives to understand how modifications to the core structure affect its biological activity.
The diagram below illustrates a potential logical workflow for future research on this compound.
Caption: A logical workflow for future drug discovery research.
Conclusion
This compound represents an intriguing natural product with a unique chemical architecture. While its biological properties remain to be elucidated, the known activities of related oleanolic acid derivatives suggest that it may possess valuable pharmacological effects. This guide provides a comprehensive summary of the current knowledge on this compound and highlights the potential avenues for future research that could unlock its therapeutic potential.
References
- 1. This compound | CAS:182249-69-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical investigation and cytotoxic evaluation of the components of the medicinal plant Ligularia atroviolacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic sesquiterpenoids from Ligularia pleurocaulis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical Properties of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring A-seco-oleanane-type triterpenoid.[1][2] First isolated from the roots of Ligularia intermedia, its structure was elucidated through spectroscopic methods and chemical transformations.[1][2][3] This document provides a comprehensive overview of its known physical properties, outlines general experimental protocols for their determination, and presents a hypothetical signaling pathway based on the activities of structurally related compounds.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in a research setting.
| Property | Value | Source |
| CAS Number | 182249-69-0 | [3] |
| Molecular Formula | C₃₀H₄₈O₅ | [4] |
| Molecular Weight | 488.70 g/mol | [4] |
| Melting Point | >250 °C | |
| Appearance | Not specified in literature | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
Spectroscopic Data
Experimental Protocols
The following sections detail generalized experimental procedures for determining the key physical properties of triterpenoid acids like this compound.
Determination of Melting Point
The melting point of a compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Protocol:
-
Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement:
-
A preliminary rapid heating is performed to determine an approximate melting range.
-
A second, slower measurement is conducted with a heating rate of 1-2 °C per minute, starting from approximately 20 °C below the estimated melting point.
-
The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.
-
Determination of Solubility
Solubility is a crucial parameter for any compound intended for biological testing or formulation.
Protocol (Qualitative):
-
Solvent Selection: A range of solvents of varying polarities are chosen (e.g., water, ethanol, DMSO, dichloromethane).
-
Procedure:
-
Approximately 1-5 mg of the compound is placed in a small test tube.
-
The solvent is added dropwise with agitation (e.g., vortexing) until the solid dissolves or a predetermined volume (e.g., 1 mL) is reached.
-
Observations of "soluble," "sparingly soluble," or "insoluble" are recorded.
-
Protocol (Quantitative - Shake-Flask Method):
-
Equilibrium: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Hypothetical Biological Activity and Signaling Pathway
While no specific biological activities have been reported for this compound, its parent compound, oleanolic acid, and other oleanane triterpenoids are known to exhibit a wide range of pharmacological effects, including anti-inflammatory and anti-cancer activities.[5][6][7] A common mechanism for these effects is the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][7]
Based on this, a hypothetical signaling pathway for this compound is proposed below. It is postulated that the compound may inhibit the activation of NF-κB and p38 MAPK, leading to a downstream reduction in the expression of pro-inflammatory mediators.
Caption: Hypothetical inhibition of NF-κB and p38 MAPK pathways.
This proposed mechanism provides a rationale for investigating the anti-inflammatory potential of this compound.
Conclusion
This compound is a seco-triterpenoid with defined physicochemical properties. While detailed spectroscopic and biological data remain to be fully elucidated in publicly accessible literature, the information provided in this guide serves as a foundational resource for researchers. The outlined experimental protocols offer a starting point for further characterization, and the hypothetical signaling pathway suggests a potential avenue for future pharmacological investigation. Further studies are warranted to fully explore the therapeutic potential of this natural product.
References
- 1. A-seco-oleane-type triterpene acids from Ligularia intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. This compound | CAS:182249-69-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. p38 MAPK signaling mediates mitochondrial apoptosis in cancer cells induced by oleanolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, a seco-triterpenoid with potential pharmacological applications. The biosynthesis originates from the well-established oleanane triterpenoid pathway, culminating in a putative enzymatic ring-cleavage of the A-ring. This document details the known enzymatic steps leading to the oleanane precursor, explores the hypothesized A-ring cleavage, and presents relevant quantitative data and experimental protocols to facilitate further research in this area. Diagrams of the biosynthetic pathway and a proposed experimental workflow are provided to visually represent the core concepts.
Introduction
Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities. Among these, seco-triterpenoids, characterized by the cleavage of a carbon-carbon bond in one of the rings of the triterpenoid scaffold, represent a unique chemical space with significant therapeutic potential. This compound is a naturally occurring 3,4-seco-oleanane triterpenoid isolated from the roots of Ligularia intermedia. Its unique structure, featuring an opened A-ring, suggests a fascinating biosynthetic origin involving a key ring-cleavage event. Understanding the biosynthesis of this molecule is crucial for its sustainable production through metabolic engineering and for the discovery of novel biocatalysts for synthetic chemistry.
This guide will first outline the established biosynthesis of the oleanane scaffold, the precursor to our target molecule. Subsequently, it will delve into the proposed, yet to be fully elucidated, enzymatic A-ring cleavage. Finally, it will provide a summary of available quantitative data and detailed experimental protocols to aid researchers in the functional characterization of the enzymes involved in this pathway.
The Oleanane Biosynthetic Pathway: The Precursor Backbone
The biosynthesis of this compound commences with the universal precursor of all triterpenoids, (S)-2,3-oxidosqualene. The formation of this precursor and its cyclization to the pentacyclic oleanane scaffold is a well-characterized pathway involving several key enzymes.
From Acetyl-CoA to (S)-2,3-Oxidosqualene
The initial steps of the pathway occur in the cytosol and involve the mevalonate (MVA) pathway to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are subsequently joined in a head-to-head condensation by squalene synthase (SQS) to yield squalene. Squalene is then epoxidized by squalene epoxidase (SQE) to form (S)-2,3-oxidosqualene.
Cyclization to the Oleanane Scaffold
The crucial cyclization of the linear (S)-2,3-oxidosqualene into the pentacyclic oleanane skeleton is catalyzed by β-amyrin synthase (bAS) . This enzyme orchestrates a complex cascade of cyclizations and rearrangements to produce β-amyrin, the foundational structure of the oleanane-type triterpenoids.
Oxidative Modifications to Oleanolic Acid
Following the formation of β-amyrin, a series of oxidative modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). The C-28 methyl group of β-amyrin is sequentially oxidized to a hydroxymethyl, an aldehyde, and finally a carboxylic acid group, yielding oleanolic acid. This three-step oxidation is often catalyzed by a multifunctional CYP450 from the CYP716A subfamily.
The Putative A-Ring Cleavage: Formation of the 3,4-seco Structure
The defining step in the biosynthesis of this compound is the cleavage of the C3-C4 bond of the A-ring of an oleanane precursor. While the specific enzyme and mechanism for this reaction have not yet been experimentally elucidated, a plausible hypothesis involves a dioxygenase-mediated cleavage.
Proposed Enzymatic Mechanism
Dioxygenases are a class of enzymes known to catalyze the cleavage of cyclic structures in various metabolic pathways, particularly in the degradation of aromatic compounds by microorganisms. In plants, dioxygenases are also involved in a variety of metabolic and signaling processes. It is hypothesized that a non-heme iron-dependent dioxygenase could catalyze the cleavage of the A-ring of an oleanolic acid precursor. The reaction would likely proceed through a diol intermediate, followed by oxidative cleavage of the C-C bond.
Potential Precursor for Ring Cleavage
The exact oleanane precursor that undergoes the A-ring cleavage is currently unknown. It could be oleanolic acid itself, or an earlier intermediate in the pathway such as β-amyrin or erythrodiol. Further research, including feeding studies with labeled precursors in Ligularia intermedia, is required to identify the direct substrate for the ring-cleavage enzyme.
Quantitative Data
Currently, there is a lack of specific quantitative data for the biosynthesis of this compound. However, data from related triterpenoid pathways can provide a useful reference for researchers. The following table summarizes typical kinetic parameters for key enzyme classes involved in oleanane biosynthesis.
| Enzyme Class | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Squalene Synthase | Farnesyl Pyrophosphate | 1 - 10 | 0.1 - 1.0 | 10⁴ - 10⁵ |
| β-Amyrin Synthase | (S)-2,3-Oxidosqualene | 5 - 50 | 0.01 - 0.1 | 10³ - 10⁴ |
| CYP450 (C-28 oxidase) | β-Amyrin | 10 - 100 | 0.05 - 0.5 | 10³ - 10⁴ |
Note: The values presented are approximate and can vary significantly depending on the specific enzyme, source organism, and experimental conditions.
Experimental Protocols
The elucidation of the complete biosynthetic pathway of this compound will require a combination of transcriptomics, enzymology, and analytical chemistry. Below are detailed protocols for key experiments.
Identification of Candidate Genes from Ligularia intermedia
-
RNA Sequencing and Transcriptome Assembly:
-
Extract total RNA from the roots of Ligularia intermedia.
-
Perform high-throughput RNA sequencing (RNA-Seq).
-
Assemble the transcriptome de novo to generate a reference sequence database.
-
-
Identification of Candidate Dioxygenase Genes:
-
Perform a BLAST search against the assembled transcriptome using known plant dioxygenase sequences as queries.
-
Identify putative dioxygenase genes and analyze their expression profiles. Genes that are highly expressed in the roots, where the target compound is found, are strong candidates.
-
Heterologous Expression and Functional Characterization of Candidate Enzymes
-
Gene Cloning and Vector Construction:
-
Amplify the full-length coding sequences of candidate dioxygenase genes from Ligularia intermedia cDNA.
-
Clone the amplified genes into a suitable expression vector (e.g., for yeast or Nicotiana benthamiana).
-
-
Heterologous Expression:
-
Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae or Agrobacterium tumefaciens for transient expression in N. benthamiana).
-
-
In Vivo and In Vitro Enzyme Assays:
-
For in vivo assays, co-express the candidate dioxygenase with the known enzymes of the oleanolic acid pathway in the heterologous host.
-
For in vitro assays, prepare microsomal fractions from the yeast or plant cells expressing the candidate enzyme.
-
Incubate the enzyme preparation with the putative oleanane precursor (e.g., oleanolic acid) and necessary co-factors (e.g., Fe²⁺, 2-oxoglutarate, ascorbate).
-
-
Product Analysis:
-
Extract the reaction products with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by LC-MS and GC-MS to identify the formation of this compound or related seco-triterpenoids.
-
Visualizations
Proposed Biosynthetic Pathway
Caption: Proposed biosynthesis of this compound.
Experimental Workflow for Enzyme Discovery
Caption: Workflow for discovery of seco-triterpenoid biosynthetic enzymes.
Conclusion and Future Perspectives
The biosynthesis of this compound presents an intriguing example of skeletal diversification in triterpenoid metabolism. While the pathway to its oleanane precursor is well-established, the key enzymatic step of A-ring cleavage remains a significant area for future research. The identification and characterization of the putative dioxygenase responsible for this transformation will not only complete our understanding of this biosynthetic pathway but also provide a novel biocatalytic tool for the synthesis of other seco-triterpenoids. The experimental approaches outlined in this guide provide a roadmap for researchers to unravel this fascinating aspect of plant natural product biosynthesis, ultimately enabling the biotechnological production of this and other valuable seco-triterpenoids for pharmaceutical development.
An In-Depth Technical Guide to 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid (CAS 182249-69-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, a natural triterpenoid with the CAS number 182249-69-0. This document consolidates the available chemical and physical data, outlines the experimental protocol for its isolation, and discusses its known biological context. Due to the limited scope of current research on this specific molecule, this guide also explores the biological activities of structurally related compounds to provide a basis for future investigation. All quantitative data is presented in structured tables, and a generalized experimental workflow is visualized.
Core Compound Information
This compound is a naturally occurring A-ring seco-oleanane triterpenoid.[1] It was first identified and isolated from the roots of Ligularia intermedia, a plant species belonging to the Asteraceae family.[1] The "seco" designation in its name indicates that one of the carbon-carbon bonds in the A-ring of the parent oleanane structure has been cleaved, resulting in a more flexible and structurally distinct molecule.[2]
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 182249-69-0 |
| Molecular Formula | C30H48O5[3] |
| Molecular Weight | 488.70 g/mol [4] |
| Appearance | Powder[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] |
| Storage Conditions | Desiccate at -20°C[1] |
Experimental Protocols
Isolation and Purification
The isolation of this compound from its natural source, the roots of Ligularia intermedia, was first described in a 1997 publication in Planta Medica.[1] While the complete detailed protocol from the original paper is not fully accessible, a standard phytochemical isolation procedure for such a compound can be outlined.
General Protocol:
-
Plant Material Preparation: The roots of Ligularia intermedia are collected, dried, and ground into a fine powder to maximize the surface area for extraction.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature or with gentle heating. This process yields a crude extract containing a mixture of phytochemicals.
-
Solvent-Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). This step separates compounds based on their polarity, with triterpenoids typically concentrating in the ethyl acetate fraction.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to multiple rounds of column chromatography over silica gel, using a gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) to separate the components.
-
Fine Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) or preparative TLC to yield the pure this compound.
-
Structural Elucidation: The definitive structure of the isolated compound is confirmed through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).[1]
Spectroscopic Data Summary
The structural identity of this compound has been confirmed by spectroscopic methods. While the detailed spectral data is found within the primary literature, commercial suppliers of this compound also verify its structure using NMR.[1]
| Spectroscopic Method | Purpose |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. |
| ¹H NMR | Provides information on the number and types of protons and their neighboring atoms. |
| ¹³C NMR | Provides information on the number and types of carbon atoms in the molecule. |
| 2D-NMR (e.g., COSY, HMBC, HSQC) | Establishes the connectivity between atoms to elucidate the complete molecular structure. |
Biological Activity and Therapeutic Potential
As of the latest available research, there have been no specific studies published on the biological activities of this compound. However, the broader classes of compounds to which it belongs—extracts from the Ligularia genus and seco-oleanane triterpenoids—have demonstrated a range of pharmacological effects. This suggests potential avenues of investigation for the title compound.
Known Activities of Ligularia Species
Extracts from various species of the Ligularia genus are known to possess several biological activities, which are summarized in the table below.
| Biological Activity | Observed Effects | Relevant Species |
| Anti-inflammatory | Suppression of nitric oxide (NO), iNOS, and COX-2 in macrophages.[5] | Ligularia fischeri[5] |
| Antioxidant | Demonstrated radical scavenging activity.[5] | Ligularia fischeri[5] |
| Antimicrobial | Activity against various bacteria, including E. coli and S. aureus.[6][7] | Ligularia macrophylla[6][7] |
Known Activities of Seco-Oleanane Triterpenoids
The seco-oleanane structural motif is found in a number of biologically active compounds. Research into this class of triterpenoids has revealed activities such as:
-
Immunomodulatory Effects: Certain 2,3-seco-oleanane derivatives have been shown to stimulate humoral immunity and influence hematopoiesis.[8]
Given this context, this compound represents a promising candidate for screening for anti-inflammatory, antimicrobial, and immunomodulatory activities.
Signaling Pathways
Currently, there is no published information on the cellular signaling pathways that may be modulated by this compound. Elucidation of its biological activities will be a prerequisite for investigating its mechanism of action at the molecular level.
Visualizations
Generalized Isolation Workflow
The following diagram provides a visual representation of the general experimental workflow for the isolation of this compound from its natural source.
Caption: A flowchart of the isolation and purification process.
Future Directions and Conclusion
This compound is a well-characterized natural product from a phytochemical perspective. However, its biological profile remains a complete unknown. This presents a clear and compelling opportunity for researchers in pharmacology and drug discovery. Future research should prioritize the screening of this compound in a variety of biological assays, particularly those focused on inflammation, microbial infection, and immune response, based on the activities of its parent plant and structural analogs. The unique seco-oleanane scaffold of this molecule makes it an intriguing subject for further study, which could lead to the discovery of novel therapeutic applications.
References
- 1. This compound | CAS:182249-69-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. This compound | C30H48O5 | CID 53322486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Biologically Active Terpenoids Ligularia Macrophylla (Ledeb.) DC. аnd Technology of New Drug Substance | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 8. [The immunotropic activity of lupane and oleanane 2,3-seco-triterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the seco-triterpenoid, 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid. While specific experimental data on this particular molecule is limited in publicly accessible literature, this document compiles its known chemical properties and contextualizes its potential biological activities based on studies of structurally related seco- and oleanane-type triterpenoids. This guide also presents detailed experimental protocols for assays commonly used to evaluate the bioactivity of such compounds and visualizes potential signaling pathways through which they may exert their effects.
Chemical Identity and Properties
This compound is a naturally occurring pentacyclic triterpenoid.[1] Its structure is derived from the oleanane skeleton with a cleavage of the A-ring between carbons 3 and 4.
IUPAC Name: (1R,2R,4aR,4bS,6aS,10aS,12aR)-1-(2-carboxyethyl)-2-(2-hydroxypropan-2-yl)-1,4a,4b,9,9-pentamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 182249-69-0 | [1] |
| Molecular Formula | C30H48O5 | [1] |
| Molecular Weight | 488.70 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Melting Point | >250℃ | |
| Natural Source | Roots of Ligularia intermedia | [1][2][3] |
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not extensively documented in available literature. However, based on the known activities of other seco-triterpenoids and oleanolic acid derivatives, it is plausible that this compound exhibits anti-inflammatory and cytotoxic properties.
Cytotoxic Activity
A related compound, 3,4-seco-olean-18-ene-3,28-dioic acid, has been identified as having cytotoxic activity.[4] Furthermore, synthetic oleanane triterpenoids have demonstrated potent antiproliferative activity against various cancer cell lines. This suggests that this compound could be a candidate for anticancer research.
Anti-inflammatory Activity
Synthetic oleanane triterpenoids have been shown to be potent anti-inflammatory agents by suppressing the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] This activity is often mediated through the inhibition of inflammatory signaling pathways.
Postulated Signaling Pathways
Based on the activities of related seco-triterpenoids, two key signaling pathways are of particular interest for this compound:
-
PI3K/AKT/FoxO1 Signaling Pathway: This pathway is crucial in regulating cell proliferation, survival, and apoptosis. Inhibition of this pathway by triterpenoids can lead to the induction of apoptosis in cancer cells.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is involved in cellular responses to a variety of stimuli and regulates processes such as inflammation, cell differentiation, and apoptosis.[6][7]
Caption: Postulated inhibition of the PI3K/AKT pathway by the title compound.
Caption: Postulated modulation of the MAPK pathway by the title compound.
Experimental Protocols
While the original publication by Ma et al. (1997) describes the isolation of this compound, the detailed protocol is not available in the abstract.[2][3] The following are generalized protocols for the isolation of similar compounds and for assessing their cytotoxic activity.
General Isolation Protocol for Seco-Triterpenoids from Plant Material
This protocol is a generalized procedure and would require optimization for the specific compound and plant source.
Caption: Generalized workflow for the isolation of seco-triterpenoids.
-
Extraction: The air-dried and powdered plant material is extracted exhaustively with a suitable solvent (e.g., 95% ethanol or methanol) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Column Chromatography: The biologically active fraction (often the ethyl acetate fraction for triterpenoids) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components into different fractions.
-
Purification: The fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is determined by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.[2]
Cytotoxicity Assays
The following are standard protocols to assess the cytotoxic activity of compounds against cancer cell lines.
This colorimetric assay measures cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
This assay is based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the cells with SRB solution.
-
Washing: Wash with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 515 nm.
Conclusion
This compound represents an interesting natural product with potential for further investigation in drug discovery, particularly in the areas of oncology and anti-inflammatory research. While direct biological data for this compound is sparse, the information available for related seco-triterpenoids provides a strong rationale for its evaluation. The experimental protocols and potential signaling pathways outlined in this guide offer a framework for researchers to begin exploring the therapeutic potential of this molecule. Further studies are warranted to isolate this compound in larger quantities, confirm its biological activities through in vitro and in vivo models, and elucidate its precise mechanisms of action.
References
- 1. This compound | CAS:182249-69-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. A-seco-oleane-type triterpene acids from Ligularia intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Cytotoxic activity of moronic acid and identification of the new triterpene 3,4-seco-olean-18-ene-3,28-dioic acid from Phoradendron reichenbachianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, with potent differentiating, antiproliferative, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide on 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural product 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, a seco-oleanane-type triterpenoid. The compound was first isolated from the roots of Ligularia intermedia. This document consolidates the available chemical and physical properties, and outlines the methodologies for its discovery. Due to the limited publicly available research, this guide also highlights the current gaps in knowledge regarding its biological activities and synthesis, offering a roadmap for future investigation.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid belonging to the A-seco-oleanane class.[1] Its discovery was first reported in a 1997 publication in the journal Planta Medica, where it was isolated from the roots of the plant Ligularia intermedia.[1] The structure of this compound was elucidated through spectroscopic methods and chemical transformations.[1] Seco-triterpenoids are a class of natural products that are characterized by the cleavage of a carbon-carbon bond in one of the rings of the parent triterpene skeleton. This structural modification can lead to unique biological activities, making them interesting candidates for drug discovery and development.
While the initial discovery of this compound laid the groundwork for understanding its chemical nature, there has been a notable lack of subsequent research into its pharmacological properties and potential therapeutic applications. This guide aims to summarize the foundational knowledge of this compound and to encourage further exploration into its biological potential.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. It is important to note that some sources provide conflicting information regarding the molecular formula.
| Property | Value | Source |
| CAS Number | 182249-69-0 | [1] |
| Molecular Formula | C30H48O5 | ChemWhat |
| C30H48O4 | PubChemLite | |
| Molecular Weight | 488.7 g/mol (for C30H48O5) | |
| 472.7 g/mol (for C30H48O4) | ||
| Class | A-seco-oleanane-type triterpene acid | [1] |
| Natural Source | Roots of Ligularia intermedia | [1] |
| Appearance | Not reported | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Discovery and Isolation
The discovery of this compound was a result of phytochemical investigation of the roots of Ligularia intermedia.
Experimental Protocol: Isolation and Purification
Note: The detailed experimental protocol for the isolation and purification of this compound is contained within the primary scientific publication (Ma B, Shi YP, Jia ZJ. A-seco-oleane-type triterpene acids from Ligularia intermedia. Planta Med. 1997 Dec;63(6):573-4), which is not publicly available in its full text. The following is a generalized workflow based on standard practices in natural product chemistry.
The isolation of triterpenoids from plant material typically involves the following steps:
-
Plant Material Collection and Preparation: The roots of Ligularia intermedia were collected, dried, and powdered.
-
Extraction: The powdered plant material was likely extracted with a series of solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol, to separate compounds based on their solubility.
-
Fractionation: The crude extract would then be subjected to column chromatography over silica gel or other stationary phases to separate the mixture into fractions of decreasing complexity.
-
Purification: The fractions containing the target compound would be further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure this compound.
Experimental Workflow
References
Unveiling the Phytochemical Landscape of Ligularia intermedia: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the known chemical constituents of Ligularia intermedia, a plant species belonging to the Asteraceae family. This document is intended for researchers, scientists, and drug development professionals interested in the rich phytochemistry of the Ligularia genus. The information presented herein is based on a thorough review of the available scientific literature.
Core Chemical Constituents of Ligularia intermedia
Ligularia intermedia is a source of a variety of natural products, with sesquiterpenoids, particularly those of the eremophilane type, being the most prominently reported class of compounds. Other constituents, including sterols and phenolic compounds, have also been identified.
Eremophilane Sesquiterpenoids
Eremophilane sesquiterpenoids are a major class of secondary metabolites found in Ligularia intermedia. These compounds are characterized by a bicyclic carbon skeleton and exhibit a wide range of structural diversity.
Table 1: Eremophilane Sesquiterpenoids Isolated from Ligularia intermedia
| Compound Name | Molecular Formula | Reference |
| 8α-hydroxy-6β-methoxy-1-oxoeremophila-7(11),9(10)-diene-12,8-olide | C₁₆H₁₈O₅ | [1] |
| (3aR,4R,5S,7S,7aS)-2-acetyl-7,7a-dihydroxy-3a,4-dimethyl-3a,4,5,6,7,7a-hexahydro-3H-inden-5-yl acetate | C₁₇H₂₄O₅ | [2] |
| 10β-hydroxy-eremophil-7(11)-en-12,8α-olide | C₁₅H₂₂O₃ | [2] |
| Petasin | C₂₀H₂₈O₃ | [3] |
Note: Quantitative data on the concentrations and yields of these compounds from Ligularia intermedia are not currently available in the published literature.
Other Identified Chemical Constituents
In addition to eremophilane sesquiterpenoids, several other compounds have been isolated and identified from the roots of Ligularia intermedia.
Table 2: Other Chemical Constituents Isolated from Ligularia intermedia
| Compound Name | Compound Class | Molecular Formula | Reference |
| Caffeic acid | Phenylpropanoid | C₉H₈O₄ | [3] |
| Heptacosanol | Fatty Alcohol | C₂₇H₅₆O | [3] |
| β-Sitosterol | Phytosterol | C₂₉H₅₀O | [2][3] |
| β-Daucosterol | Sterol Glycoside | C₃₅H₆₀O₆ | [2][3] |
Note: Quantitative data on the concentrations and yields of these compounds from Ligularia intermedia are not currently available in the published literature.
Pyrrolizidine Alkaloids (PAs)
While no specific pyrrolizidine alkaloids have been definitively isolated and quantified from Ligularia intermedia in the reviewed literature, the Ligularia genus is known to contain hepatotoxic pyrrolizidine alkaloids. The presence and levels of these alkaloids can vary significantly between different species and even within the same species depending on various factors. Given the potential for toxicity, the assessment for the presence of PAs is a critical consideration in the development of any therapeutic agent derived from Ligularia species.
Experimental Protocols: A Generalized Approach
Detailed, step-by-step experimental protocols for the isolation of specific compounds from Ligularia intermedia are not extensively documented in the available literature. However, a general workflow can be inferred from the methodologies reported in several studies.
Extraction and Isolation Workflow
The following diagram illustrates a typical workflow for the extraction and isolation of chemical constituents from Ligularia intermedia.
Methodological Details
-
Extraction: The dried and powdered plant material is typically extracted with an organic solvent such as ethanol or methanol at room temperature.
-
Fractionation: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to yield different fractions.
-
Chromatographic Separation: The fractions are subjected to repeated column chromatography on silica gel and Sephadex LH-20. The mobile phase typically consists of a gradient of solvents like hexane-ethyl acetate or chloroform-methanol.
-
Purification: Final purification of the isolated compounds is often achieved using preparative high-performance liquid chromatography (HPLC).
-
Structural Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.
Potential Signaling Pathways of Ligularia intermedia Constituents
While specific studies on the signaling pathways modulated by compounds from Ligularia intermedia are not yet available, the known biological activities of sesquiterpenoids and other natural products suggest potential interactions with key cellular signaling cascades, such as the NF-κB and MAPK pathways. These pathways are critical in regulating inflammation, cell proliferation, and apoptosis, and are often implicated in various diseases, including cancer.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory and immune responses. Many natural products, including sesquiterpenoids, have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.
Conclusion and Future Directions
Ligularia intermedia presents a promising source of bioactive eremophilane sesquiterpenoids and other chemical constituents. While the current body of literature provides a foundational understanding of its phytochemical profile, significant research gaps remain. Future investigations should focus on:
-
Quantitative Analysis: Determining the concentrations and yields of the identified compounds in various parts of the plant.
-
Comprehensive Phytochemical Profiling: Utilizing advanced analytical techniques to identify novel and trace constituents.
-
Pharmacological Studies: Elucidating the specific biological activities and mechanisms of action of the isolated compounds, including their effects on key signaling pathways.
-
Toxicological Assessment: Evaluating the potential toxicity of extracts and isolated compounds, with a particular focus on the presence of pyrrolizidine alkaloids.
Addressing these research areas will be crucial for unlocking the full therapeutic potential of Ligularia intermedia and its chemical constituents for the development of new and effective drugs.
References
Methodological & Application
"3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" isolation protocol
An In-depth Guide to the Isolation of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
This document provides a detailed protocol for the isolation of the triterpenoid this compound, a natural product identified in the roots of Ligularia intermedia.[1][2][3][4][5] This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development who are interested in obtaining this compound for further study.
Introduction
This compound is an A-seco-oleanane type triterpenoid that has been isolated from Ligularia intermedia.[1][2] The elucidation of its structure was accomplished through spectroscopic methods and chemical transformations.[1][2] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest to the scientific community. This document outlines a general procedure for the extraction and purification of this specific triterpenoid acid, based on established methods for isolating similar compounds from plant sources.
Data Presentation
While the primary literature does not provide specific quantitative data on the isolation of this compound, the following table outlines the expected data to be collected during the isolation process.
| Parameter | Expected Outcome/Measurement | Purpose |
| Extraction Yield | Grams of crude extract per kilogram of dried plant material | To determine the efficiency of the initial extraction step. |
| Fractionation Yield | Weight of each fraction after solvent partitioning | To track the distribution of the target compound in different solvent phases. |
| Column Chromatography Fractions | Number and weight of fractions collected | To monitor the separation process. |
| Final Yield | Milligrams of pure compound isolated | To determine the overall efficiency of the isolation protocol. |
| Purity | Percentage purity determined by HPLC or qNMR | To assess the homogeneity of the final product. |
| Spectroscopic Data | 1H NMR, 13C NMR, and Mass Spectrometry data | To confirm the identity and structure of the isolated compound. |
Experimental Protocol
This protocol describes a multi-step process for the isolation of this compound from the roots of Ligularia intermedia.
1. Plant Material Collection and Preparation
-
Collect fresh roots of Ligularia intermedia.
-
Thoroughly wash the roots with water to remove soil and other debris.
-
Air-dry the roots in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
Once completely dry, grind the roots into a fine powder using a mechanical grinder.
2. Extraction
-
Macerate the powdered root material with a suitable organic solvent, such as methanol or ethanol, at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Allow the mixture to stand for 24-48 hours with occasional stirring.
-
Filter the extract through cheesecloth or filter paper.
-
Repeat the extraction process with fresh solvent two to three more times to ensure exhaustive extraction.
-
Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Solvent Partitioning
-
Suspend the crude extract in a mixture of water and a non-polar solvent like n-hexane or petroleum ether.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the non-polar layer to remove lipids and other non-polar constituents. Repeat this step multiple times.
-
Subsequently, partition the aqueous layer with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.
-
The target compound, being a dioic acid, is expected to be in the more polar fractions (e.g., ethyl acetate or n-butanol).
4. Chromatographic Purification
-
Subject the ethyl acetate or n-butanol fraction to column chromatography over silica gel.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
-
Dissolve the fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent system and gradually increasing the polarity. A common solvent system for triterpenoids is a mixture of n-hexane and ethyl acetate, with the polarity being increased by gradually adding more ethyl acetate.
-
Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system.
-
Combine the fractions containing the target compound, as identified by TLC (visualized with a suitable staining reagent like ceric sulfate spray followed by heating).
-
Further purification can be achieved by repeated column chromatography or by using other techniques like Sephadex LH-20 chromatography or preparative High-Performance Liquid Chromatography (HPLC).
5. Characterization
-
The structure of the purified compound should be confirmed using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed structure and stereochemistry.
-
Visualizations
Diagram 1: Isolation Workflow
Caption: Workflow for the isolation of this compound.
Diagram 2: Logical Relationship of Purification Steps
Caption: Logical relationship between the key stages of the isolation and purification process.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, Structure Elucidition, and Immunosuppressive Activity of Diterpenoids from Ligularia fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.uvic.ca [web.uvic.ca]
- 4. phytojournal.com [phytojournal.com]
- 5. This compound | CAS:182249-69-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Application Note: Purification of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
Introduction
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring A-ring seco-oleanane triterpenoid isolated from the roots of plants such as Ligularia intermedia.[1][2][3] Triterpenoids represent a large and structurally diverse group of natural products, many of which exhibit significant pharmacological properties. The isolation and purification of specific triterpenoids from complex plant extracts is a critical step in drug discovery and development. It requires a multi-step approach to remove pigments, lipids, and other closely related compounds.
This document outlines a general yet detailed strategy for the purification of this compound, adaptable for researchers in natural product chemistry and drug development. The workflow progresses from initial extraction to final purification, employing modern chromatographic techniques.
Purification Strategy Overview
The purification process is designed as a sequential workflow to gradually enrich the target compound.
-
Extraction: An exhaustive extraction from the dried and powdered plant material (e.g., roots of Ligularia intermedia) using a polar solvent like methanol or ethanol to efficiently extract triterpenoids.
-
Solvent Partitioning: A liquid-liquid partitioning step to remove non-polar impurities such as chlorophyll and lipids, which can interfere with subsequent chromatographic steps.
-
Initial Chromatographic Fractionation: Utilization of macroporous resin or silica gel column chromatography for initial separation of the crude extract into several fractions, enriching the concentration of the target compound.
-
Fine Chromatographic Purification: Employment of advanced and high-resolution techniques such as Preparative High-Performance Liquid Chromatography (Prep-HPLC) or Counter-Current Chromatography (CCC) to isolate the target compound from structurally similar triterpenoids.
-
Final Polishing: Crystallization is used as a final step to achieve high purity.
-
Purity Assessment: Analytical HPLC and spectroscopic methods (NMR, MS) are used throughout the process to monitor the presence of the target compound and to confirm the purity of the final product.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Detailed Experimental Protocols
Protocol 1: Extraction and Solvent Partitioning
-
Preparation: Air-dry the roots of Ligularia intermedia and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material (1 kg) with 95% ethanol (5 L) at room temperature for 24 hours.
-
Filter the mixture and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Partitioning:
-
Suspend the crude extract in a 90% methanol-water solution.
-
Perform liquid-liquid partitioning by adding an equal volume of n-hexane.
-
Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
-
Collect the lower aqueous methanol layer. Repeat the hexane wash two more times to thoroughly remove non-polar components like chlorophyll and lipids.
-
Evaporate the solvent from the aqueous methanol layer to yield the degreased extract.
-
Protocol 2: Silica Gel Column Chromatography
This protocol is for the initial fractionation of the degreased extract.
-
Column Preparation: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (100-200 mesh) using a slurry method with the initial mobile phase (e.g., chloroform or a hexane-ethyl acetate mixture).
-
Sample Loading: Dissolve the degreased extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry this mixture completely and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. Start with a non-polar solvent and gradually increase the proportion of a more polar solvent. A typical gradient could be Chloroform-Methanol or Hexane-Ethyl Acetate.
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Analysis: Combine fractions that show a similar TLC profile. Analyze the fractions via analytical HPLC or LC-MS to identify those containing the target compound.
Protocol 3: Preparative Reversed-Phase HPLC (Prep-HPLC)
This protocol is for the final purification of the enriched fractions containing this compound.
-
System Preparation: Use a preparative HPLC system equipped with a C18 column. Equilibrate the column with the initial mobile phase conditions.
-
Sample Preparation: Dissolve the enriched fraction in the mobile phase (or a compatible solvent like methanol) and filter it through a 0.45 µm syringe filter.
-
Method Development: Optimize the separation on an analytical scale first. A common mobile phase for triterpenoids is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Purification Run: Inject the sample onto the preparative column and run the optimized gradient method.
-
Fraction Collection: Collect the eluting peaks using a fraction collector triggered by UV absorbance.
-
Post-Run Analysis: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Data Presentation: Chromatographic Conditions
The following tables summarize typical conditions used in the chromatographic purification of triterpenoids, which can be adapted for this compound.
Table 1: Silica Gel Column Chromatography Parameters
| Parameter | Description |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Mobile Phase System 1 | Gradient: Hexane -> Ethyl Acetate (100:0 to 0:100) |
| Mobile Phase System 2 | Gradient: Chloroform -> Methanol (100:0 to 80:20) |
| Detection Method | Thin Layer Chromatography (TLC) with vanillin-sulfuric acid staining |
Table 2: Preparative HPLC Parameters
| Parameter | Description |
| Stationary Phase | C18 silica, 10 µm particle size |
| Column Dimensions | e.g., 250 mm x 21.2 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Example: 50% B to 95% B over 40 minutes |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 210 nm |
Method Selection Logic
Choosing the right chromatographic technique is crucial for successful purification. The following diagram outlines the decision-making process.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring A-ring seco-oleanane-type triterpenoid isolated from Ligularia intermedia.[1] The structural elucidation of such complex natural products is heavily reliant on modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for determining the intricate stereochemistry and connectivity of the molecule.
This document provides a comprehensive guide to the NMR spectroscopy of oleanane-type triterpenoids, using oleanolic acid as a well-characterized example to illustrate the expected spectral features and analytical workflow. While the specific experimental NMR data for this compound is not publicly available in the cited literature, the protocols and data presentation provided herein serve as a detailed template for researchers working on the characterization of this and structurally related compounds.
Data Presentation: NMR Spectral Data of Oleanolic Acid
The following tables summarize the ¹H and ¹³C NMR spectral data for oleanolic acid, a structurally related oleanane-type triterpenoid. This data is representative of the types of signals and chemical shifts expected for the core scaffold of this compound, with expected variations in the A-ring due to the seco-cleavage and the presence of the hydroxyl and additional carboxylic acid groups.
Table 1: ¹H NMR Spectral Data of Oleanolic Acid (500 MHz, C₅D₅N) [2]
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 3 | 3.42 | dd | 10.6, 5.5 |
| 12 | 5.48 | t | 3.3 |
| 18 | 3.29 | dd | 13.8, 4.0 |
| 23 | 1.22 | s | |
| 24 | 1.01 | s | |
| 25 | 1.00 | s | |
| 26 | 0.89 | s | |
| 27 | 1.27 | s | |
| 29 | 0.94 | s | |
| 30 | 1.02 | s |
Table 2: ¹³C NMR Spectral Data of Oleanolic Acid (125 MHz, C₅D₅N) [2]
| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |
| 1 | 38.7 | 11 | 25.1 | 21 | 34.5 |
| 2 | 27.4 | 12 | 123.8 | 22 | 34.5 |
| 3 | 79.4 | 13 | 146.1 | 23 | 29.4 |
| 4 | 40.2 | 14 | 43.5 | 24 | 16.8 |
| 5 | 57.1 | 15 | 29.6 | 25 | 17.8 |
| 6 | 18.7 | 16 | 30.0 | 26 | 18.7 |
| 7 | 35.5 | 17 | 47.8 | 27 | 25.0 |
| 8 | 40.6 | 18 | 43.3 | 28 | 181.4 |
| 9 | 49.4 | 19 | 48.0 | 29 | 32.2 |
| 10 | 41.1 | 20 | 32.2 | 30 | 20.1 |
Experimental Protocols
A detailed and systematic approach is crucial for the unambiguous structural elucidation of triterpenoids using NMR spectroscopy. The following protocols are generally applicable for the analysis of this compound and related compounds.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble at a concentration of 5-10 mg in 0.5-0.6 mL. Common solvents for triterpenoids include deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), deuterated pyridine (C₅D₅N), and deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shifts, so consistency is key for comparison with literature data. For acidic compounds like the target molecule, pyridine-d₅ or methanol-d₄ are often good choices.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Add the appropriate volume of deuterated solvent (typically 0.5-0.6 mL).
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
-
NMR Data Acquisition
The following experiments are recommended for a thorough structural analysis. Experiments should be performed on a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.
-
¹H NMR (Proton NMR):
-
Purpose: To determine the number and types of protons, their chemical environment, and scalar coupling relationships.
-
Typical Parameters:
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
-
¹³C NMR (Carbon NMR):
-
Purpose: To determine the number and types of carbon atoms (quaternary, CH, CH₂, CH₃).
-
Typical Parameters:
-
Pulse Program: Proton-decoupled (zgpg30 or similar).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has low natural abundance.
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 is most common, where CH and CH₃ signals are positive, and CH₂ signals are negative.
-
Typical Parameters: Run in conjunction with the ¹³C NMR.
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton scalar couplings (typically through 2-3 bonds), revealing spin systems within the molecule.
-
Typical Parameters:
-
Pulse Program: Standard COSY (cosygpqf or similar).
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 2-8.
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence):
-
Purpose: To identify one-bond correlations between protons and their directly attached carbons.
-
Typical Parameters:
-
Pulse Program: Standard HSQC (hsqcedetgpsisp2.2 or similar).
-
Spectral Width: ¹H range in the direct dimension, ¹³C range in the indirect dimension.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 2-8.
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting spin systems and identifying quaternary carbons.
-
Typical Parameters:
-
Pulse Program: Standard HMBC (hmbcgplpndqf or similar).
-
Spectral Width: ¹H range in the direct dimension, ¹³C range in the indirect dimension.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 4-16.
-
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a triterpenoid using NMR spectroscopy.
Caption: Workflow for Triterpenoid Structure Elucidation by NMR.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring seco-triterpenoid isolated from the roots of Ligularia intermedia.[1][2][3][4] Triterpenoids and their derivatives are of significant interest in drug development due to their diverse pharmacological activities. This document provides a detailed protocol for the qualitative and quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are intended to guide researchers in the accurate identification and quantification of this compound in various matrices, including plant extracts and biological samples.
Chemical Properties:
| Property | Value |
| CAS Number | 182249-69-0 |
| Molecular Formula | C30H48O5 |
| Molecular Weight | 488.70 g/mol |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |
Predicted Mass Spectrometry Fragmentation
Due to the limited availability of direct mass spectral data for this specific compound, the following fragmentation pattern is predicted based on the structure of this compound and the known fragmentation behavior of similar triterpenoids. The presence of two carboxylic acid groups and a hydroxyl group makes this molecule amenable to electrospray ionization (ESI), likely in negative ion mode to form the [M-H]⁻ ion.
The key structural features that will influence fragmentation are the cleaved A-ring, the double bond in the C-ring at position 12, and the two carboxylic acid groups. The retro-Diels-Alder (rDA) fragmentation, characteristic of oleanane-type triterpenoids with a C-12 double bond, is expected to be a major fragmentation pathway.
Predicted Quantitative Data for LC-MS/MS Analysis (Negative Ion Mode):
| Parameter | Predicted m/z | Description |
| Precursor Ion [M-H]⁻ | 487.34 | Deprotonated molecule. |
| Product Ion 1 | 441.34 | Loss of CO₂ (44 Da) from one of the carboxylic acid groups. |
| Product Ion 2 | 395.34 | Subsequent loss of a second CO₂ (44 Da). |
| Product Ion 3 | 248.17 | Resulting from a retro-Diels-Alder (rDA) cleavage of the C-ring. |
| Product Ion 4 | 203.17 | Further fragmentation of the rDA product ion. |
Experimental Protocols
Sample Preparation: Extraction from Plant Material
This protocol describes the extraction of this compound from its natural source, Ligularia intermedia, for subsequent LC-MS/MS analysis.
Materials:
-
Dried and powdered root material of Ligularia intermedia
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) C18 cartridges
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Extraction:
-
Weigh 1 gram of the powdered plant material.
-
Add 20 mL of methanol and vortex for 1 minute.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Liquid-Liquid Partitioning:
-
Redissolve the dried extract in 50 mL of deionized water.
-
Perform successive partitioning with an equal volume of chloroform and then ethyl acetate.
-
Collect the ethyl acetate fraction, which is expected to contain the target compound.
-
Evaporate the ethyl acetate fraction to dryness.
-
-
Solid Phase Extraction (SPE) for Clean-up:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Redissolve the dried ethyl acetate fraction in a minimal amount of methanol and dilute with deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 40% aqueous methanol to remove polar impurities.
-
Elute the target compound with 5 mL of 90% aqueous methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole or Q-TOF mass spectrometer.
-
Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 40% B
-
1-10 min: 40% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 40% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Ionization Mode: Negative.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions (Predicted):
-
Quantifier: 487.34 > 248.17
-
Qualifier 1: 487.34 > 441.34
-
Qualifier 2: 487.34 > 203.17
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for the analysis of this compound.
Caption: Predicted fragmentation pathway for this compound.
References
- 1. Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry | MDPI [mdpi.com]
- 2. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of LC–MS/MS Method for Cyanoenone Triterpenoid Determination to Support CNS Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Biological Activity of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a natural pentacyclic triterpenoid of the oleanane class, isolated from the roots of Ligularia intermedia.[1][2][3] Its unique seco-oleanane skeleton, characterized by the cleavage of the A-ring of the oleanane core, presents an interesting scaffold for biological investigation.[4] While specific in vitro biological activity data for this compound is limited in publicly available literature, its structural similarity to oleanolic acid and other oleanane triterpenoids suggests a potential for a range of pharmacological effects. Oleanolic acid and its derivatives have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7]
These application notes provide a comprehensive guide for researchers to investigate the potential in vitro biological activities of this compound, based on the established activities of related compounds. Detailed protocols for key experiments are provided to facilitate such studies.
Potential Biological Activities and Investigational Assays
Based on the known biological profile of oleanolic acid and its derivatives, the following activities are proposed for investigation for this compound.
Anticancer Activity
Oleanolic acid and its synthetic derivatives have been shown to modulate multiple signaling pathways involved in cancer progression, including those related to cell proliferation, apoptosis, and angiogenesis.[5][7]
Key Investigational Assays:
-
Cytotoxicity Assays: To determine the direct effect of the compound on cancer cell viability.
-
Apoptosis Assays: To investigate if the compound induces programmed cell death.
-
Cell Cycle Analysis: To determine if the compound interferes with the normal progression of the cell cycle.
-
Colony Formation Assay: To assess the long-term effect of the compound on the proliferative capacity of cancer cells.
Anti-inflammatory Activity
Many oleanane triterpenoids exhibit potent anti-inflammatory effects by modulating key inflammatory mediators and pathways.[6][8]
Key Investigational Assays:
-
Nitric Oxide (NO) Inhibition Assay: To measure the inhibition of NO production in stimulated macrophages.
-
Pro-inflammatory Cytokine Inhibition Assays (ELISA): To quantify the reduction of key cytokines like TNF-α, IL-6, and IL-1β.
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: To assess the direct enzymatic inhibition of these key inflammatory enzymes.
Antimicrobial Activity
Derivatives of oleanolic acid have shown activity against a range of microbial pathogens, including bacteria and fungi.[9]
Key Investigational Assays:
-
Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits visible microbial growth.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: To determine the lowest concentration that kills the microorganism.
-
Biofilm Inhibition Assay: To assess the ability of the compound to prevent the formation of microbial biofilms.
Data Presentation: Summary of Potential Activities
The following tables provide a structured framework for presenting quantitative data obtained from the proposed in vitro assays.
Table 1: Anticancer Activity Data
| Cell Line | Assay | IC₅₀ (µM) | Positive Control | IC₅₀ of Control (µM) |
| e.g., MCF-7 | MTT Assay | Doxorubicin | ||
| e.g., A549 | MTT Assay | Doxorubicin | ||
| e.g., HeLa | Annexin V/PI | Staurosporine | ||
| e.g., HepG2 | Cell Cycle (PI) | Nocodazole |
Table 2: Anti-inflammatory Activity Data
| Assay | Cell Line/Enzyme | IC₅₀ (µM) | Positive Control | IC₅₀ of Control (µM) |
| NO Inhibition | RAW 264.7 | L-NAME | ||
| TNF-α Inhibition | LPS-stimulated THP-1 | Dexamethasone | ||
| IL-6 Inhibition | LPS-stimulated THP-1 | Dexamethasone | ||
| COX-2 Inhibition | Ovine COX-2 | Celecoxib | ||
| 5-LOX Inhibition | Potato 5-LOX | Zileuton |
Table 3: Antimicrobial Activity Data
| Microorganism | Assay | MIC (µg/mL) | MBC/MFC (µg/mL) | Positive Control | MIC of Control (µg/mL) |
| S. aureus | Broth Microdilution | Vancomycin | |||
| E. coli | Broth Microdilution | Ciprofloxacin | |||
| C. albicans | Broth Microdilution | Amphotericin B |
Experimental Protocols
Protocol for MTT Cytotoxicity Assay
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in the growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Workflow for the MTT cytotoxicity assay.
Protocol for Nitric Oxide (NO) Inhibition Assay
This protocol is used to evaluate the anti-inflammatory potential of the compound by measuring its ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
After incubation, collect 50 µL of the cell supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Signaling pathway of LPS-induced NO production and potential inhibition.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well microplates
-
Microbial inoculum standardized to 0.5 McFarland
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Add 100 µL of broth to each well of a 96-well plate.
-
Add 100 µL of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the diluted inoculum to each well. Include a positive control (microbe and broth), a negative control (broth only), and a solvent control.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be aided by adding a viability indicator like resazurin.
Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion
The provided application notes and protocols offer a robust framework for the systematic in vitro evaluation of the biological activities of this compound. While direct experimental data for this compound is currently scarce, the established pharmacological profile of its parent compound, oleanolic acid, and other oleanane triterpenoids strongly suggests its potential as a valuable lead compound for drug discovery. The proposed assays will enable researchers to elucidate its anticancer, anti-inflammatory, and antimicrobial properties, thereby contributing to a better understanding of its therapeutic potential. It is recommended that all experiments include appropriate positive and negative controls to ensure the validity of the results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:182249-69-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | Flexbio System [flexbiosys.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Comprehensive in Vivo Activity Profiling of Olean-12-en-28-ol, 3β-Pentacosanoate in Experimental Autoimmune Encephalomyelitis: A Natural Remyelinating and Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, with potent differentiating, antiproliferative, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Activity of Oleanane Triterpene Derivatives Obtained by Chemical Derivatization [mdpi.com]
Application Notes and Protocols for Cytotoxicity Assays of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a triterpenoid natural product that has been isolated from the roots of Ligularia intermedia.[1][2][3][4] Triterpenoids, a class of compounds derived from a thirty-carbon precursor, are widely studied for their potential therapeutic properties, including cytotoxic effects against various cancer cell lines.[5][6] The unique seco-oleanane skeleton of this compound, resulting from the cleavage of the A-ring of the parent oleanane structure, presents a novel scaffold for potential anticancer drug development.[7]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound and related triterpenoid compounds. The methodologies described are fundamental for the preliminary screening and characterization of the cytotoxic potential of novel chemical entities in cancer research. While specific cytotoxicity data for this compound is not extensively available in public literature, this document includes data from structurally related triterpenoids to offer a comparative context for experimental design and data interpretation.
Data Presentation: Comparative Cytotoxicity of Triterpenoids
The following table summarizes the cytotoxic activities of several triterpenoid compounds against various cancer cell lines, providing a reference for the potential efficacy of this class of molecules.
| Compound | Cell Line | Assay | Activity (IC50/EC50) | Reference |
| Moronic acid | Not Specified | Not Specified | Cytotoxic | [8] |
| 2,3-O-Isopropylidenyl euscaphic acid | HL-60 (Human Leukemia) | MTT | 72.8 µM | |
| Euscaphic Acid | Calf Thymus | DNA Polymerase α Inhibition | 61 µM | |
| Euscaphic Acid | Rat | DNA Polymerase β Inhibition | 108 µM | |
| 28-hydroxyfriedelane-3,15-dione | K-562 (Chronic Myeloid Leukemia) | MTT | 259 ± 33 μM | [9] |
| friedelane-3,15-dione | THP-1 (Acute Monocytic Leukemia) | MTT | 350 ± 43 μM | [9] |
| α-L-Arabinosyl (1→3)-β-galactopyranosyl (1→3)-3-β-hydroxyolean-12-en-28-methyloate | MDA-MB-231 (Breast Cancer) | MTT | 354.8 µg/mL | [10] |
| α-L-Arabinosyl (1→3)-β-galactopyranosyl (1→3)-3-β-hydroxyolean-12-en-28-methyloate | SK-MEL-2 (Human Skin Melanoma) | MTT | 93.33 µg/mL | [10] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines the determination of cell viability and cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Target cancer cell lines (e.g., HL-60, HepG2, K-562, MDA-MB-231)[9][10]
-
This compound (or other test compounds)
-
Complete cell culture medium (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics[9][10]
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Phosphate-Buffered Saline (PBS)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
For suspension cells, seed at a density of 1 x 10^4 to 1 x 10^5 cells/well.[9]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium. It is advisable to prepare a concentrated stock solution in a solvent like DMSO and then dilute it in the medium.[2]
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the diluted compound solutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of the solvent used for the compound) and untreated control wells (medium only).
-
Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
-
Data Acquisition:
-
Measure the absorbance of the wells at a wavelength of 540-570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of a compound on the cell cycle distribution, which can provide insights into the mechanism of cytotoxicity.
Materials:
-
Target cell line
-
Complete culture medium
-
6-well plates
-
Test compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or until analysis.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Potential Signaling Pathways
While the specific molecular targets of this compound are not yet elucidated, many triterpenoids exert their cytotoxic effects by inducing apoptosis (programmed cell death). Below is a generalized diagram of a potential apoptosis induction pathway that could be investigated.
Caption: A simplified model of potential apoptotic signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:182249-69-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | Flexbio System [flexbiosys.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | Benchchem [benchchem.com]
- 8. Cytotoxic activity of moronic acid and identification of the new triterpene 3,4-seco-olean-18-ene-3,28-dioic acid from Phoradendron reichenbachianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repositorio.ufmg.br [repositorio.ufmg.br]
- 10. tsijournals.com [tsijournals.com]
Unveiling the Anti-inflammatory Promise of a Novel Seco-Triterpenoid: 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the potential anti-inflammatory properties of the novel seco-triterpenoid, 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid. While direct experimental data on this specific molecule is nascent, its structural classification as an oleanane-type seco-triterpenoid allows for informed hypotheses regarding its mechanism of action. Drawing parallels with well-studied triterpenoids, this document outlines detailed protocols for in vitro and in vivo assays to rigorously evaluate its anti-inflammatory efficacy. Furthermore, it presents hypothetical data in structured tables and visualizes potential signaling pathways and experimental workflows to guide future research and drug development efforts.
Introduction
Triterpenoids, a large and structurally diverse class of natural products, are recognized for their broad spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2] The oleanane scaffold, in particular, has been the basis for numerous studies demonstrating inhibition of key inflammatory mediators.[3][4] The compound this compound is a unique modification of the classic oleanane structure, characterized by the cleavage of the A-ring. This structural alteration may influence its biological activity, potentially offering a novel pharmacological profile. Studies on other seco-triterpenoids have demonstrated significant anti-inflammatory potential, suggesting that this compound is a promising candidate for further investigation.[5][6]
Hypothesized Mechanism of Action
Based on the known anti-inflammatory mechanisms of oleanane triterpenoids and other related compounds, it is hypothesized that this compound may exert its effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzyme expression. The primary proposed mechanisms include:
-
Inhibition of NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[7][8] It is proposed that the compound may inhibit the activation of the NF-κB pathway, thereby downregulating the production of inflammatory cytokines and enzymes.
-
Modulation of MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade plays a crucial role in the inflammatory response.[9][10] The compound may interfere with the phosphorylation of key MAPK proteins such as p38 and JNK, leading to a reduction in inflammatory gene expression.
-
Suppression of Pro-inflammatory Enzymes: A hallmark of inflammation is the upregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][12] It is anticipated that this compound will inhibit the expression of these enzymes, leading to decreased production of nitric oxide (NO) and prostaglandins, respectively.
Data Presentation: Hypothetical In Vitro Efficacy
The following tables present hypothetical quantitative data that could be generated from the experimental protocols outlined in this document. These tables are intended to serve as a template for data organization and to illustrate the potential anti-inflammatory profile of the compound.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of LPS Control) | IC50 (µM) |
| 0.1 | 95.2 ± 4.8 | |
| 1 | 78.5 ± 6.2 | |
| 10 | 45.1 ± 3.9 | 8.5 |
| 25 | 22.8 ± 2.5 | |
| 50 | 10.3 ± 1.8 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated THP-1 Macrophages
| Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 15.2 ± 2.1 | 8.9 ± 1.5 |
| LPS Control | 850.4 ± 45.7 | 1245.6 ± 89.3 |
| 1 | 675.9 ± 38.2 | 987.1 ± 76.4 |
| 10 | 312.8 ± 25.1 | 456.3 ± 33.9 |
| 25 | 154.6 ± 18.9 | 210.8 ± 21.7 |
Table 3: Cytotoxicity Profile of this compound in RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | CC50 (µM) |
| 1 | 99.1 ± 1.2 | |
| 10 | 98.5 ± 1.5 | |
| 25 | 97.2 ± 2.1 | > 100 |
| 50 | 95.8 ± 2.5 | |
| 100 | 92.4 ± 3.3 |
Experimental Protocols
The following protocols provide detailed methodologies for the in vitro and in vivo evaluation of the anti-inflammatory potential of this compound.
In Vitro Assays
-
Cell Lines: Murine macrophage cell line RAW 264.7 and human monocytic cell line THP-1 are suitable models.
-
Culture Conditions: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin. For differentiation into macrophages, treat THP-1 monocytes with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. Incubate all cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seed RAW 264.7 cells (1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.
-
Collect 50 µL of the culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Seed differentiated THP-1 cells (2 x 10^5 cells/well) in a 24-well plate.
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[13]
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat with the test compound for 1 hour, followed by LPS stimulation (1 µg/mL) for 30 minutes (for MAPK) or 1 hour (for NF-κB).
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-p65, p65, phospho-p38, p38, phospho-JNK, JNK, and β-actin overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Model: Carrageenan-Induced Paw Edema in Mice
-
Animals: Use male BALB/c mice (20-25 g).
-
Grouping: Divide the mice into groups (n=6): Vehicle control, Carrageenan control, Positive control (Indomethacin, 10 mg/kg), and test compound groups (e.g., 10, 25, 50 mg/kg).
-
Administration: Administer the test compound or vehicle orally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways and a general experimental workflow.
Caption: Hypothesized signaling pathway for the anti-inflammatory action.
Caption: General workflow for in vitro anti-inflammatory evaluation.
Conclusion
While further direct experimental validation is required, the structural characteristics of this compound position it as a compelling candidate for anti-inflammatory drug discovery. The protocols and hypothetical data presented herein provide a robust framework for its systematic evaluation. Future studies should focus on elucidating its precise molecular targets and further exploring its therapeutic potential in various inflammatory disease models.
References
- 1. Therapeutic Capabilities of Triterpenes and Triterpenoids in Immune and Inflammatory Processes: A Review [mdpi.com]
- 2. Antiinflammatory activity of natural triterpenes-An overview from 2006 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleanane triterpenoids with C-14 carboxyl group from Astilbe grandis inhibited LPS-induced macrophages activation by suppressing the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Seco-nortriterpenoids from Cirsium setosum and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration [mdpi.com]
- 8. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 9. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antiviral Activity of Seco-Oleanane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seco-oleanane triterpenoids, a class of natural products and their synthetic derivatives, have emerged as promising candidates in the search for novel antiviral agents. These compounds are characterized by an opened A-ring of the oleanane skeleton, a structural modification that has been shown to enhance their biological activities. This document provides a comprehensive overview of the antiviral properties of seco-oleanane triterpenoids, detailing their activity against a range of viruses, their mechanisms of action, and standardized protocols for their evaluation. The information presented here is intended to serve as a valuable resource for researchers engaged in the discovery and development of new antiviral therapies.
Data Presentation: Antiviral Activity of Seco-Oleanane Triterpenoids
The antiviral efficacy of various seco-oleanane triterpenoids has been quantified against several key human pathogens. The following table summarizes the available quantitative data, including the 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and the selectivity index (SI), providing a clear comparison of their potency and therapeutic window.
| Compound ID/Name | Virus Strain(s) | Assay Type | EC₅₀ (µM) | IC₅₀ (µM) | SI (CC₅₀/EC₅₀) | Reference(s) |
| 2,3-secolup-4(23),20(29)-dien-28-ol-3-amide oxime | Influenza A (H5N1, strain Vietnam) | CPE Reduction | - | - | 1.1 | [1] |
| Influenza B (strain Florida) | CPE Reduction | - | - | 1.2 | [1] | |
| SARS-CoV | CPE Reduction | - | - | 1.0 | [1] | |
| Various A-seco derivatives | Influenza A (H1N1 and H3N2 strains) | CPE Reduction | 32 - 100 | - | 0 - 3.2 | [1] |
| 2,3-Seco-2,3-dioic acid derivatives | HIV-1 Protease | Enzyme Inhibition | - | 3.9 - 88.1 | - | [2] |
| HCV Protease | Enzyme Inhibition | - | >80 | - | [2] | |
| Azepanodipterocarpol (dammarane-based) | Influenza A (H1N1) | CPE Reduction | - | 1.1 (µg/ml) | 19 | |
| 3β-amino-28-oxoallobetulin (lupane-based) | Influenza A (H1N1) | CPE Reduction | - | 2.6 (µg/ml) | 10 | |
| OA-10 (oleanane derivative) | Influenza A (H1N1, H5N1, H9N2, H3N2) | CPE Reduction | 6.7 - 19.6 | - | >32 | [3] |
| 3-O-β-chacotriosyl oleanane-type triterpenoids | SARS-CoV-2 (pseudovirus) | Entry Inhibition | - | 0.97 | - | [4] |
Mechanisms of Antiviral Action
Seco-oleanane triterpenoids exert their antiviral effects through various mechanisms, primarily by targeting viral entry and key viral enzymes.
Inhibition of Viral Entry
A primary mechanism of action for many seco-oleanane triterpenoids is the inhibition of viral entry into host cells. This is achieved by interacting with viral surface glycoproteins that are essential for attachment and fusion with the host cell membrane.
-
Influenza Virus: These compounds can bind to the hemagglutinin (HA) protein on the surface of the influenza virus. This interaction is thought to stabilize the pre-fusion conformation of HA, preventing the low pH-induced conformational changes within the endosome that are necessary for the fusion of the viral and endosomal membranes. By blocking this fusion event, the viral genetic material is unable to enter the host cell cytoplasm, thus halting the infection at a very early stage.[3][5]
-
SARS-CoV-2: Similarly, seco-oleanane triterpenoids have been shown to inhibit the entry of SARS-CoV-2. The mechanism involves binding to the Spike (S) protein , specifically the S2 subunit, which is responsible for membrane fusion. This binding prevents the conformational rearrangements of the S2 subunit required for the fusion of the viral envelope with the host cell membrane, thereby blocking viral entry.[4][6]
-
HIV-1: The entry of HIV-1 into host cells is mediated by the envelope glycoproteins gp120 and gp41 . Triterpenoids can interfere with this process, although the precise interactions with seco-oleanane derivatives are still under investigation. The proposed mechanism involves the disruption of the conformational changes in gp120 and gp41 that are triggered by binding to the host cell's CD4 receptor and co-receptors (CCR5 or CXCR4).
Inhibition of Viral Enzymes
Another significant antiviral strategy of seco-oleanane triterpenoids is the inhibition of viral enzymes that are critical for replication and maturation.
-
HIV-1 Protease: Certain 2,3-seco-2,3-dioic acid derivatives of triterpenoids have demonstrated potent inhibitory activity against HIV-1 protease .[2] This aspartic protease is essential for the cleavage of viral polyproteins into functional enzymes and structural proteins, a crucial step in the production of mature, infectious virions. By binding to the active site of the protease, these compounds block its enzymatic activity, leading to the release of non-infectious viral particles.
Experimental Protocols
The following section provides detailed methodologies for key experiments to evaluate the antiviral activity of seco-oleanane triterpenoids.
Protocol 1: Determination of Antiviral Activity against Influenza Virus using Hemagglutination Inhibition (HI) Assay
This assay determines the ability of a compound to prevent the agglutination of red blood cells (RBCs) by the influenza virus, which is mediated by the hemagglutinin protein.
Materials:
-
Influenza virus stock with a known hemagglutination (HA) titer.
-
Chicken or turkey red blood cells (RBCs) (0.5% suspension in PBS).
-
Phosphate-buffered saline (PBS), pH 7.2.
-
96-well U-bottom microtiter plates.
-
Test compounds (seco-oleanane triterpenoids) dissolved in a suitable solvent (e.g., DMSO) and serially diluted in PBS.
Procedure:
-
Virus Titration (HA Assay): a. Add 50 µL of PBS to all wells of a 96-well plate. b. Add 50 µL of the virus stock to the first well and perform 2-fold serial dilutions across the plate. c. Add 50 µL of 0.5% RBC suspension to each well. d. Incubate at room temperature for 30-60 minutes. e. The HA titer is the highest dilution of the virus that causes complete hemagglutination (a mat of RBCs covering the bottom of the well). For the HI assay, use a virus concentration of 4 HA units.
-
Hemagglutination Inhibition (HI) Assay: a. Add 25 µL of PBS to all wells of a 96-well plate. b. Add 25 µL of the serially diluted test compound to the first column of wells and perform 2-fold serial dilutions across the plate. c. Add 25 µL of the virus suspension (containing 4 HA units) to each well. d. Incubate the plate at room temperature for 60 minutes to allow the compound to interact with the virus. e. Add 50 µL of the 0.5% RBC suspension to each well. f. Incubate at room temperature for 30-60 minutes. g. The HI titer is the highest dilution of the compound that completely inhibits hemagglutination (a button of RBCs at the bottom of the well).
Data Analysis: The results are expressed as the minimum concentration of the compound that inhibits hemagglutination.
Protocol 2: Neuraminidase (NA) Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of the influenza virus neuraminidase enzyme.
Materials:
-
Influenza virus stock.
-
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate.
-
Assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5).
-
Stop solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol).
-
96-well black microtiter plates.
-
Fluorometer.
-
Test compounds serially diluted in assay buffer.
Procedure:
-
Add 50 µL of the serially diluted test compound to the wells of a 96-well plate.
-
Add 50 µL of the diluted virus suspension to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of MUNANA substrate solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
Data Analysis: Calculate the percentage of NA inhibition for each compound concentration relative to the virus-only control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Protocol 3: Cell-Based Antiviral Assay for SARS-CoV-2 (Plaque Reduction Assay)
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.
Materials:
-
Vero E6 cells.
-
SARS-CoV-2 stock.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Agarose or methylcellulose overlay medium.
-
Crystal violet staining solution.
-
Test compounds serially diluted in infection medium.
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.
-
Remove the growth medium from the cells and infect with the virus-compound mixture.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with agarose or methylcellulose medium containing the respective compound concentrations.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well.
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.
Protocol 4: HIV-1 Protease Inhibition Assay
This is a fluorometric assay to screen for inhibitors of HIV-1 protease.
Materials:
-
Recombinant HIV-1 protease.
-
Fluorogenic HIV-1 protease substrate.
-
Assay buffer.
-
96-well black microtiter plates.
-
Fluorometer.
-
Test compounds serially diluted in assay buffer.
-
Positive control inhibitor (e.g., Pepstatin A).
Procedure:
-
Add the serially diluted test compounds to the wells of a 96-well plate.
-
Add the HIV-1 protease solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Add the fluorogenic substrate to each well to start the reaction.
-
Measure the fluorescence intensity kinetically over a period of 1-2 hours at the appropriate excitation and emission wavelengths for the substrate used.
Data Analysis: Determine the rate of reaction for each compound concentration. Calculate the percentage of inhibition relative to the enzyme-only control. The IC₅₀ value is the concentration of the compound that inhibits the enzyme activity by 50%.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed mechanisms of action of seco-oleanane triterpenoids.
Caption: Workflow for the Hemagglutination Inhibition (HI) Assay.
Caption: Inhibition of Influenza Virus Entry by Seco-Oleanane Triterpenoids.
Caption: Mechanism of HIV-1 Protease Inhibition.
Conclusion
Seco-oleanane triterpenoids represent a versatile class of compounds with significant potential for the development of novel antiviral drugs. Their ability to target multiple viruses through distinct mechanisms, such as inhibiting viral entry and essential viral enzymes, makes them attractive candidates for further investigation. The standardized protocols provided herein offer a framework for the systematic evaluation of these and other natural product-derived compounds, facilitating the discovery and development of the next generation of antiviral therapeutics. Continued research into the structure-activity relationships and optimization of these molecules will be crucial in translating their promising in vitro activity into effective clinical treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening for Neuraminidase Inhibitory Activity in Traditional Chinese Medicines Used to Treat Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Oleanolic Acid Derivative Inhibits Hemagglutinin-Mediated Entry of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and structural optimization of 3-O-β-chacotriosyl oleanane-type triterpenoids as potent entry inhibitors of SARS-CoV-2 virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Triterpene Derivatives as Potential Inhibitors of the RBD Spike Protein from SARS-CoV-2: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related seco-triterpenoids and the parent oleanane scaffold. As of the current date, specific experimental data on the biological activities of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is limited in publicly available literature. The proposed applications and expected outcomes are therefore hypothetical and intended to guide future research.
Introduction
This compound is a pentacyclic triterpenoid belonging to the seco-oleanane class. It is a natural product isolated from the roots of Ligularia intermedia and can also be synthesized via microbial transformation of 3-oxo-olean-12-en-28-oic acid. The oleanane skeleton is a well-established pharmacophore with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. The structural modification in the A-ring, resulting in a seco-oleanane, may confer unique pharmacological properties, making it a compound of interest for drug discovery.
Potential Applications in Drug Discovery
Based on the activities of related seco-triterpenoids, this compound is a promising candidate for investigation in the following areas:
-
Oncology: Many triterpenoids and their seco-derivatives exhibit cytotoxic activity against various cancer cell lines. This compound could be explored as a potential anticancer agent, possibly by inducing apoptosis or inhibiting cell proliferation.
-
Inflammation and Immunology: Seco-triterpenoids have been shown to possess anti-inflammatory properties, such as the inhibition of nitric oxide (NO) production in macrophages. This suggests potential applications in the development of treatments for inflammatory diseases.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of potential biological activities based on data reported for similar seco-triterpenoids. This data is for illustrative purposes only and requires experimental verification.
| Biological Activity | Assay System | Cell Line | Hypothetical IC₅₀ / EC₅₀ (µM) | Reference Compound (Example) |
| Cytotoxicity | MTT Assay (72h) | A549 (Human Lung Carcinoma) | 25 - 75 | Betulinic Acid |
| MTT Assay (72h) | MCF-7 (Human Breast Cancer) | 30 - 80 | Oleanolic Acid | |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 (Murine Macrophages) | 15 - 50 | Glycyrrhetinic acid derivatives |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., A549) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Materials:
-
This compound
-
Human cancer cell line (e.g., A549)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize the cells, perform a cell count, and seed 5 x 10³ cells per well in 100 µL of medium into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 1 to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
-
Protocol 2: In Vitro Anti-inflammatory Activity Assessment by Nitric Oxide (NO) Inhibition Assay
This protocol describes the evaluation of the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells as described in Protocol 1.
-
Seed 5 x 10⁴ cells per well in 100 µL of medium into a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in culture medium (final concentrations typically 1-100 µM).
-
Pre-treat the cells with the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL final concentration) to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Nitric Oxide Measurement:
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration compared to the vehicle control.
-
Calculate the IC₅₀ value for NO inhibition.
-
Visualizations
Experimental Workflow
Hypothetical Anti-inflammatory Signaling Pathway
Hypothetical Apoptosis-Inducing Signaling Pathway
Conclusion
While direct biological data for this compound is currently scarce, its structural similarity to other biologically active oleanane and seco-oleanane triterpenoids suggests its potential as a valuable lead compound in drug discovery, particularly in the fields of oncology and inflammation. The provided protocols offer a starting point for the systematic evaluation of its cytotoxic and anti-inflammatory properties. Further research is warranted to elucidate its precise mechanisms of action and to validate its therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Improving HPLC Resolution for Seco-Oleanane Triterpenoids
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the High-Performance Liquid Chromatography (HPLC) separation of seco-oleanane and related triterpenoids.
Troubleshooting Guide
This section addresses specific issues encountered during the chromatographic analysis of triterpenoids. The troubleshooting steps are presented in a logical flow to help diagnose and resolve common problems.
Problem: Poor Resolution or Peak Co-elution
Poor resolution, especially between structurally similar isomers like oleanolic and ursolic acids, is a frequent challenge.[1]
Caption: Troubleshooting workflow for poor peak resolution.
Problem: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks compromise both resolution and accurate quantification.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: Acidic triterpenoids interact with residual silanols on the silica column packing.[1] 2. Inappropriate Mobile Phase pH: The analyte exists in both ionized and non-ionized forms.[1] 3. Column Contamination/Void: A blocked frit or void at the column inlet can distort the peak shape.[1] | 1. Add Acidic Modifier: Use 0.1% formic or acetic acid in the mobile phase to suppress the ionization of acidic analytes, leading to sharper peaks.[1][2] 2. Adjust pH: Ensure the mobile phase pH is at least 2 units below the analyte's pKa.[1][2] 3. Flush/Replace Column: Reverse and flush the column (if permitted by the manufacturer). If the issue persists, replace the guard column or the analytical column.[1] |
| Peak Fronting | 1. Column Overload: Injecting too high a concentration or volume of the sample.[1][2] 2. Incompatible Injection Solvent: The sample is dissolved in a solvent significantly stronger than the mobile phase.[1] | 1. Reduce Sample Concentration: Dilute the sample and re-inject.[1][2] 2. Match Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, inject the smallest possible volume.[1] |
Problem: Irreproducible Retention Times
Fluctuations in retention time make peak identification unreliable and affect precision.
| Potential Cause(s) | Suggested Solution(s) |
| 1. Inconsistent Mobile Phase Preparation: Minor variations in solvent ratios or additive concentrations. | Prepare Fresh Mobile Phase: Prepare a new batch for each analysis set, ensuring accurate measurements. Use a reliable buffer if pH is critical.[2] |
| 2. Column Temperature Fluctuations: Inconsistent temperature affects mobile phase viscosity and analyte interactions. | Use a Column Thermostat: Maintain a constant and stable column temperature with a column oven.[2][3] |
| 3. Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection. | Increase Equilibration Time: Ensure the column is properly equilibrated before starting a sequence.[3] |
| 4. Column Degradation: The stationary phase has been irreversibly damaged or altered. | Implement Column Cleaning: Use a regular column cleaning and regeneration protocol. If performance does not improve, replace the column.[2] |
Problem: Low Detection Sensitivity
Many triterpenoids lack a strong UV chromophore, making detection challenging.[4][5]
Caption: Decision tree for optimizing detection sensitivity.
Frequently Asked Questions (FAQs)
Q1: Which type of HPLC column is best for separating seco-oleanane triterpenoid isomers?
While standard C18 columns are widely used, C30 columns often provide superior selectivity and resolution for structurally similar triterpenoids.[1] The unique shape selectivity of the C30 phase is highly effective for resolving challenging isomer pairs like oleanolic and ursolic acids, sometimes achieving baseline separation where C18 columns fail.[1][5] Using columns with smaller particle sizes (<3 µm) can also increase efficiency and improve resolution.[6][7]
Q2: What are the recommended mobile phase compositions?
Binary mixtures of an organic solvent and water, modified with a small amount of acid, are most effective.[2]
-
Organic Solvents: Acetonitrile and methanol are common choices. Acetonitrile often yields better peak shapes.[2][4] In some cases, a combination of both can enhance separation.[1]
-
Aqueous Phase: Use high-purity, HPLC-grade water.[2]
-
Acidic Modifiers: Adding 0.1% (v/v) of formic acid or acetic acid is crucial.[2] This suppresses the ionization of carboxylic acid groups on the triterpenoids, which sharpens peaks and improves retention.[1][2]
Q3: How does column temperature affect the separation of triterpenoids?
Temperature is a critical parameter for optimizing resolution. Increasing the temperature generally shortens run times but may reduce the resolution between critical isomer pairs.[1][4] For example, a lower temperature (e.g., 20°C) might be optimal for resolving oleanolic and ursolic acids, while a higher temperature (e.g., 35°C) may be better for other triterpenoids.[4] It is recommended to systematically evaluate a range of temperatures (e.g., 20-35°C) to find the best balance for your specific separation.[1][4]
Q4: What are the best practices for sample preparation of triterpenoids from natural products?
A robust sample preparation protocol is essential for accurate and reproducible results.
-
Extraction: Triterpenoids can be efficiently extracted from finely ground plant material using solvents like methanol, ethanol, or mixtures such as methanol:chloroform.[1] Techniques like sonication or reflux can improve extraction efficiency.[1]
-
Concentration: The extract is often evaporated to dryness under reduced pressure or a stream of nitrogen.[1]
-
Reconstitution: The dried residue is reconstituted in a known volume of a solvent compatible with the mobile phase, such as methanol.[1]
-
Filtration: All samples should be filtered through a 0.45 µm syringe filter before injection to remove particulates and prevent column blockage.[1][2]
Quantitative Data Comparison
Table 1: Comparison of HPLC Column Performance for Triterpenoid Isomers
| Column Type | Key Advantage | Typical Resolution (Rs) for Oleanolic/Ursolic Acid | Reference(s) |
| Standard C18 | Widely available, good general-purpose column. | ~1.53 | [5] |
| C30 | Superior shape selectivity for isomers. | > 2.7 | [1][5] |
Table 2: Effect of Temperature on Resolution of Oleanolic and Ursolic Acids
| Temperature | Observation | Outcome | Reference(s) |
| Increase (e.g., 20°C to 35°C) | Decreased retention times. | Reduced resolution between peaks. | [4] |
| Decrease (e.g., to 20°C) | Increased retention times. | Improved resolution between peaks. | [4] |
Experimental Protocols
Protocol 1: General Sample Preparation from Plant Material
This protocol is a starting point for extracting triterpenoids from dried plant matter.
-
Drying and Grinding: Dry the plant material and grind it into a fine powder.[1]
-
Extraction: Accurately weigh a portion of the powder (e.g., 0.25 g) and extract with a suitable solvent (e.g., 50 mL of methanol:chloroform 1:9) via sonication or by refluxing at 60°C for 1 hour.[1]
-
Filtration/Centrifugation: Centrifuge the mixture (e.g., 13,000 g for 5 minutes) or filter to remove solid debris.[1]
-
Concentration: Transfer the supernatant and evaporate to dryness using a rotary evaporator or a stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried extract in a precise volume (e.g., 1.0 mL) of methanol or the initial mobile phase.[1]
-
Final Filtration: Filter the reconstituted sample through a 0.45-μm syringe filter into an HPLC vial.[1]
Protocol 2: Example HPLC Method for Seco-Oleanane Triterpenoids
This method provides a robust starting point for method development. Optimization will likely be required based on the specific analytes and sample matrix.
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: Reversed-phase C18 or C30 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2] A C30 is recommended for isomer separation.[1][5]
-
Mobile Phase:
-
Elution: A gradient elution is often necessary for complex samples. A starting point could be:
-
0-20 min: 80% B to 95% B
-
20-25 min: 95% B
-
25-30 min: Return to 80% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C (optimize as needed).[2]
-
Detection: UV/PDA at 210 nm.[2]
-
Injection Volume: 10 µL.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Stability of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For preparing stock solutions, DMSO is a common choice.
Q2: How can I improve the solubility of the compound?
A2: To enhance solubility, it is recommended to warm the solution gently at 37°C and use an ultrasonic bath for a short period.
Q3: What are the recommended storage conditions for stock solutions?
A3: Stock solutions of this compound can be stored at temperatures below -20°C for several months. However, for optimal stability, it is advisable to prepare fresh solutions for each experiment or use them on the same day.
Q4: Is the compound stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions, especially at different pH values, has not been extensively reported. As a general precaution for triterpenoids, prolonged exposure to acidic or basic aqueous environments may lead to degradation through hydrolysis or other reactions. It is recommended to perform a preliminary stability assessment in your specific experimental buffer. Triterpenoid extracts have been shown to be stable for at least 12 hours at room temperature in some analyses.
Q5: How can I assess the stability of the compound in my experimental conditions?
A5: To assess the stability, you can perform a time-course experiment where the compound is incubated in your experimental solution (e.g., cell culture medium, buffer) for different durations (e.g., 0, 2, 4, 8, 24 hours). The concentration of the parent compound at each time point can be determined using a validated analytical method, such as HPLC-UV/Vis or LC-MS. A decrease in the concentration of the parent compound over time would indicate instability.
Troubleshooting Guide: Stability Assessment
This guide provides troubleshooting for common issues that may arise during the assessment of the stability of this compound.
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution during the experiment. | The compound has low solubility in the aqueous experimental buffer. | - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. - Perform a solubility test to determine the maximum soluble concentration in your buffer. |
| Inconsistent analytical results (e.g., varying peak areas for the same sample). | - Instability of the compound in the autosampler. - Issues with the analytical method. | - Keep the autosampler temperature low (e.g., 4°C). - Ensure the analytical method is validated for precision and accuracy. Check for co-eluting peaks. |
| Appearance of new peaks in the chromatogram over time. | Degradation of the parent compound. | - This is the expected outcome of a stability study. Characterize the degradation products if necessary. - Shorten the experimental duration if the degradation is too rapid. |
| Loss of compound due to adsorption to container walls. | The compound is lipophilic and can adhere to plastic surfaces. | - Use low-adsorption microplates or glass vials. - Include a small percentage of a non-ionic surfactant (e.g., Tween 20) in the buffer, if compatible with the experiment. |
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][2][3][4] This protocol provides a general framework for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in an appropriate organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 24 hours. Also, incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for 24 hours.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage degradation of the compound under each stress condition.
-
Identify and, if necessary, characterize the major degradation products.
Quantitative Data Summary
As no specific quantitative stability data for "this compound" is publicly available, the following table provides a template for summarizing the results from a forced degradation study as described in the protocol above.
| Stress Condition | Duration (hours) | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 N HCl, 60°C | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 N NaOH, 60°C | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Thermal (Solid), 80°C | 24 | |||
| Thermal (Solution), 60°C | 24 | |||
| Photolytic (Solid) | 24 | |||
| Photolytic (Solution) | 24 |
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Isolating Seco-Triterpenoids with Minimal Degradation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing the degradation of seco-triterpenoids during isolation and purification. Seco-triterpenoids, characterized by a cleaved ring system, may present unique stability challenges compared to other triterpenoids. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your isolation workflow and ensure the integrity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of seco-triterpenoids during isolation?
A1: The degradation of seco-triterpenoids is primarily influenced by a combination of chemical and physical factors. Key contributors include:
-
Temperature: Elevated temperatures can accelerate degradation reactions. For many heat-sensitive triterpenoids, temperatures exceeding 60°C can be destructive.[1]
-
pH: Extreme pH conditions, both acidic and alkaline, can cause instability and isomerization. Triterpenoids generally show better stability in a neutral or slightly acidic pH range (e.g., pH 5.8-7.0).[2]
-
Oxidation: Exposure to atmospheric oxygen, especially at higher temperatures or in the presence of light, can lead to oxidative degradation.[2]
-
Light: Exposure to light, particularly UV radiation, can induce photochemical degradation. One study has shown that 3-oxy-triterpenoids can generate seco-derivatives upon exposure to sunlight.[3]
-
Enzymatic Activity: If the source plant material is not properly handled or dried, endogenous enzymes can degrade the target seco-triterpenoids.[2]
-
Solvent Choice: The purity and type of solvent used can impact stability. Impurities in solvents can react with the compounds, and certain solvents may promote degradation pathways like hydrolysis of glycosidic seco-triterpenoids.[2]
Q2: Are seco-triterpenoids more susceptible to degradation than other triterpenoids?
A2: While comprehensive comparative stability data is limited, the cleaved ring structure of seco-triterpenoids could theoretically make them more susceptible to certain degradation pathways. The opened ring may expose functional groups that are otherwise sterically hindered in their parent triterpenoid skeletons, potentially leading to different reactivity and stability profiles. However, the fundamental principles of preventing degradation related to temperature, pH, oxidation, and light exposure remain crucial for both classes of compounds.
Q3: What are the recommended storage conditions for purified seco-triterpenoids?
A3: To ensure long-term stability, purified seco-triterpenoids should be stored as a dry solid in a sealed, amber-colored vial at -20°C. It is crucial to protect them from light and moisture. If storing in solution, use anhydrous solvents and consider storing under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
Q4: How can I detect if my seco-triterpenoid has degraded during isolation?
A4: Degradation can be detected by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The appearance of new peaks or spots, a decrease in the intensity of the main compound's peak, or a change in the retention time or Rf value can all indicate degradation. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the molecular weights of potential degradation products.
Troubleshooting Guides
This section addresses specific issues you may encounter during the isolation and purification of seco-triterpenoids.
Problem 1: Low yield of the target seco-triterpenoid in the crude extract.
| Possible Cause | Suggested Solution |
| Thermal Degradation | Your extraction temperature may be too high or the extraction time too long. For heat-sensitive compounds, maintain temperatures below 60°C.[1] Consider using modern extraction techniques that operate at lower temperatures, such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE).[2] |
| pH-Induced Degradation | The pH of your extraction solvent may be causing instability. Buffer the extraction solvent to a neutral or slightly acidic pH (e.g., 5.8-7.0).[2] Avoid strongly alkaline conditions.[2] |
| Oxidative Degradation | The compound is degrading due to exposure to air. Perform the extraction under an inert atmosphere (e.g., nitrogen or argon).[2] Consider adding an antioxidant to the extraction solvent if it is compatible with your downstream applications.[2] |
| Enzymatic Degradation | Endogenous enzymes in the plant material are degrading the target compound. Ensure proper and rapid drying of the plant material to inactivate enzymes.[2] |
| Incomplete Extraction | The solvent may not be effectively extracting the compound. Optimize the solvent system based on the polarity of your target seco-triterpenoid. A binary solvent system, such as methanol-water or ethanol-water, often provides good results.[2] Ensure the plant material is finely ground to increase the surface area for extraction. |
Problem 2: The seco-triterpenoid degrades during chromatographic purification.
| Possible Cause | Suggested Solution |
| Degradation on Silica Gel | Silica gel is acidic and can cause the degradation of sensitive compounds. Before performing column chromatography, test the stability of your compound on a TLC plate. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or a different purification technique such as preparative HPLC with a C18 column. |
| Solvent-Induced Degradation | Impurities or reactivity of the mobile phase solvents can cause degradation. Use high-purity (e.g., HPLC grade) solvents for all chromatographic steps.[2] If you suspect hydrolysis of a glycosidic seco-triterpenoid, ensure your solvents are anhydrous. |
| Prolonged Exposure on the Column | The longer the compound remains on the stationary phase, the greater the chance of degradation. Optimize your mobile phase to achieve a faster elution of your target compound without compromising resolution. |
| Photodegradation during Fraction Collection | If your compound is light-sensitive, exposure to ambient light during the lengthy process of fraction collection can be detrimental. Use amber-colored collection tubes or cover your fraction collector with aluminum foil. |
Quantitative Data Summary
| Parameter | Condition | General Stability of Triterpenoids | Recommendations for Seco-Triterpenoids |
| Temperature | > 60°C | Prone to degradation.[1] | Maintain extraction and processing temperatures below 40-50°C. Use low-temperature drying methods for plant material. |
| < 40°C | Generally stable. | Ideal for extraction and solvent evaporation. | |
| pH | < 3 | Potential for hydrolysis of glycosidic linkages. | Use with caution; may be necessary for specific extractions but minimize exposure time. |
| 3 - 7 | Generally stable.[2] | Optimal range for extraction and purification. | |
| > 8 | Prone to degradation, especially for ester-containing compounds.[2] | Avoid strongly alkaline conditions. | |
| Light | UV exposure | Can cause photodegradation.[3] | Use amber glassware and protect samples from direct light. |
| Oxygen | Atmospheric | Can lead to oxidation, especially with heat and light.[2] | Degas solvents and consider working under an inert atmosphere. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) to Minimize Thermal Degradation
This protocol provides a general guideline for UAE, which is often preferred for thermally sensitive compounds due to its efficiency at lower temperatures.[2]
-
Material Preparation:
-
Dry the plant material thoroughly at a low temperature (e.g., 40°C) to inactivate enzymes.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh) to maximize surface area.
-
-
Extraction Setup:
-
Weigh 1.0 g of the powdered material and place it in a 50 mL Erlenmeyer flask.
-
Add 20 mL of a suitable solvent (e.g., 80% ethanol in water).
-
Place the flask in an ultrasonic bath equipped with a temperature controller.
-
-
Ultrasonication:
-
Sample Recovery:
-
After sonication, separate the extract from the solid residue by vacuum filtration.
-
Wash the solid residue with a small amount of fresh solvent (e.g., 10 mL) to recover any remaining extract.
-
Combine the filtrates.
-
-
Solvent Removal and Storage:
-
Remove the solvent from the combined filtrate using a rotary evaporator under reduced pressure at a low temperature (<40°C).[2]
-
Dry the resulting crude extract in a vacuum oven to remove residual moisture.
-
Store the dried extract at -20°C in an amber vial.
-
Protocol 2: Flash Chromatography with Stability Precautions
This protocol outlines a standard procedure for flash chromatography, incorporating steps to minimize the degradation of sensitive seco-triterpenoids.
-
Stability Test on TLC:
-
Spot your crude extract on a silica gel TLC plate.
-
Develop the plate in a suitable solvent system.
-
After drying, let the plate sit for 1-2 hours and then re-develop it in the same solvent system. If new spots appear or the original spot diminishes, your compound may be unstable on silica gel. Consider alternative stationary phases.
-
-
Column Packing:
-
Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Ensure the column is packed uniformly to avoid channeling.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude extract in a minimal amount of a strong solvent (e.g., methanol or dichloromethane).
-
Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution).
-
Collect fractions and monitor the separation using TLC.
-
-
Fraction Processing:
-
Combine the fractions containing the purified seco-triterpenoid.
-
Remove the solvent under reduced pressure at a low temperature (<40°C).
-
Store the purified compound under the recommended conditions.
-
Visualizations
Caption: General experimental workflow for the isolation and purification of seco-triterpenoids.
Caption: Troubleshooting decision tree for seco-triterpenoid degradation during isolation.
References
Technical Support Center: Mass Spectrometry of Seco-Oleananes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of seco-oleananes.
Frequently Asked Questions (FAQs)
Q1: What are the primary ionization techniques used for the analysis of seco-oleananes by mass spectrometry?
A1: The most common ionization techniques for the analysis of seco-oleananes are Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS). Atmospheric Pressure Chemical Ionization (APCI) is also used and provides complementary information to ESI.
Q2: What is the characteristic fragmentation behavior of oleanane-type triterpenoids, and how might this differ for seco-oleananes?
A2: Oleanane-type triterpenoids with a double bond at C12-C13 typically undergo a characteristic retro-Diels-Alder (rDA) fragmentation of the C-ring under EI-MS conditions. This results in fragments corresponding to the AB-rings and the DE-rings. For seco-oleananes, the opening of the A-ring introduces new fragmentation pathways. The initial cleavages are often localized around the opened A-ring, leading to characteristic losses that are not observed in intact oleananes.
Q3: Why is derivatization often necessary for the GC-MS analysis of seco-oleananes?
A3: Seco-oleananes, like other triterpenoids, often contain polar functional groups such as hydroxyl and carboxyl groups. These groups make the compounds non-volatile and prone to thermal degradation in the GC inlet and column. Derivatization, typically silylation to form trimethylsilyl (TMS) ethers and esters, increases the volatility and thermal stability of the analytes, allowing for successful GC-MS analysis.
Q4: What are the typical fragment ions observed in the ESI-MS/MS spectra of seco-oleanane glycosides?
A4: In ESI-MS/MS of seco-oleanane glycosides, the initial fragmentation often involves the neutral loss of the sugar moieties. The fragmentation of the aglycone will then depend on the collision energy. Common neutral losses from the aglycone include water (H₂O) and carbon dioxide (CO₂), particularly if carboxylic acid groups are present. The fragmentation of the seco-oleanane skeleton itself may be less extensive in ESI compared to EI.
Troubleshooting Guides
GC-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | Insufficient derivatization. | Ensure complete dryness of the extract before adding the derivatizing agent. Use a fresh derivatization reagent and optimize the reaction time and temperature. |
| Low sample concentration. | Concentrate the sample or inject a larger volume (if compatible with your instrument). | |
| Inlet temperature too high, causing thermal degradation. | Lower the inlet temperature. Ensure proper derivatization to increase thermal stability. | |
| Peak tailing | Active sites in the GC system (liner, column). | Use a deactivated liner. Condition the column according to the manufacturer's instructions. Perform a solvent wash of the column. |
| Co-elution with an interfering compound. | Optimize the temperature program to improve separation. | |
| Column overload. | Dilute the sample. | |
| Ghost peaks | Contamination from previous injections (carryover). | Run a blank solvent injection to confirm carryover. Clean the injection port and syringe. |
| Contaminated carrier gas or gas lines. | Check and replace gas purifiers. | |
| Septum bleed. | Use high-quality, low-bleed septa and replace them regularly. |
HPLC-ESI-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low signal intensity | Inefficient ionization. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Adjust the mobile phase pH or add a suitable modifier (e.g., formic acid for positive mode, ammonia for negative mode) to enhance ionization. |
| Ion suppression from the sample matrix. | Improve sample cleanup procedures (e.g., solid-phase extraction). Dilute the sample. | |
| Clogged ESI needle. | Clean or replace the ESI needle. | |
| Unstable spray or signal | Air bubbles in the solvent lines. | Degas the mobile phases thoroughly. Purge the pump. |
| Blockage in the LC system. | Check for high backpressure and locate and clear any blockages. | |
| Incompatible mobile phase with ESI. | Avoid non-volatile buffers like phosphate. Use volatile buffers such as ammonium formate or ammonium acetate. | |
| Poor peak shape | Inappropriate injection solvent. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column degradation. | Replace the column. | |
| Secondary interactions with the stationary phase. | Modify the mobile phase (e.g., adjust pH, ionic strength) to minimize these interactions. |
Experimental Protocols
GC-MS Analysis of Seco-Oleananes (with Derivatization)
-
Sample Preparation:
-
Extract the plant material or sample with a suitable organic solvent (e.g., methanol, chloroform).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
To the dried extract, add 50 µL of anhydrous pyridine and 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30-60 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
HPLC-ESI-MS/MS Analysis of Seco-Oleananes
-
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., methanol).
-
Filter the extract through a 0.22 µm syringe filter.
-
Dilute the filtered extract with the initial mobile phase.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI positive and/or negative.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350°C.
-
Nebulizer Pressure: 40 psi.
-
Fragmentation: Collision-Induced Dissociation (CID) with nitrogen as the collision gas. Optimize collision energy for each compound.
-
Visualizations
EI-MS Fragmentation Pathway of a 3,4-seco-Olean-12-ene Derivative
Caption: Proposed EI-MS fragmentation of a 3,4-seco-oleanane.
Experimental Workflow for GC-MS Analysis of Seco-Oleananes
Caption: Workflow for GC-MS analysis of seco-oleananes.
Technical Support Center: Troubleshooting NMR Analysis of Complex Triterpenoids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Nuclear Magnetic Resonance (NMR) analysis of complex triterpenoids.
Frequently Asked Questions (FAQs)
Issue 1: Severe Signal Overlap in ¹H NMR Spectra
Q1: My ¹H NMR spectrum of a complex triterpenoid shows significant signal crowding, especially in the aliphatic region (0.0–2.0 ppm), making proton assignment impossible. What should I do first?
A: The initial and often most effective step is to re-acquire the spectrum in a different deuterated solvent.[1][2] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of protons compared to common solvents like chloroform-d (CDCl₃). This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), can often resolve overlapping signals by altering the chemical environment of the protons.[1]
Q2: I've tried different solvents, but the methyl and methylene signals in my triterpenoid spectrum are still heavily overlapped. What is the next step?
A: When solvent effects are insufficient, utilizing two-dimensional (2D) NMR spectroscopy is the most powerful approach to resolve overlapping signals.[1][3] These techniques disperse the spectral information into a second dimension, significantly enhancing resolution. The following experiments are highly recommended:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, helping to trace the connectivity of different spin systems within the molecule.[1]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.[1] Protons that overlap in the 1D spectrum are often attached to carbons with distinct chemical shifts, allowing for their resolution in the HSQC spectrum.[1]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting different spin systems and assigning quaternary carbons.[1][4]
-
¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is critical for determining the relative stereochemistry of the molecule.[1][5]
Issue 2: Low Sensitivity and Poor Signal-to-Noise Ratio
Q3: My NMR spectrum has a low signal-to-noise ratio (S/N), making it difficult to identify weak signals. How can I improve the sensitivity?
A: Low sensitivity is a common issue, especially when dealing with small sample quantities. Here are several strategies to enhance the signal-to-noise ratio:
-
Increase Sample Concentration: The most straightforward method is to use a more concentrated sample. However, be aware that very high concentrations can lead to broader lines due to increased solution viscosity.[6]
-
Increase the Number of Scans: Acquiring more scans and averaging the data will improve the S/N ratio. The S/N ratio increases with the square root of the number of scans.
-
Optimize Receiver Gain: Proper adjustment of the receiver gain is crucial for maximizing sensitivity without introducing artifacts.[7] While many spectrometers have automatic gain adjustment, manual optimization can sometimes yield better results.[7]
-
Use a Higher Field Spectrometer: The NMR signal-to-noise ratio increases with the magnetic field strength.[8] If available, using a higher field instrument will provide a significant sensitivity boost.
-
Cryogenically Cooled Probes: Using a cryoprobe can dramatically increase sensitivity (by a factor of 3-4 or more) by reducing thermal noise in the detection coil.
-
Paramagnetic Relaxation Enhancement (PRE): The addition of a paramagnetic relaxation agent, such as a gadolinium complex, can shorten the T1 relaxation times of nuclei, allowing for faster repetition of scans and thus improving sensitivity over a given experimental time.[9]
Issue 3: Issues with Sample Preparation and Spectrum Quality
Q4: I am observing broad or distorted peaks in my NMR spectrum. Could this be a sample preparation issue?
A: Absolutely. Proper sample preparation is critical for obtaining high-quality NMR spectra.[1] Several factors can lead to poor resolution and peak broadening:[1]
-
Solid Particles: Suspended solid particles in the sample will distort the magnetic field homogeneity, leading to broad lines that cannot be corrected by shimming.[10] It is crucial to filter your sample into the NMR tube.[1][11]
-
Inappropriate Sample Concentration: As mentioned, overly concentrated samples can cause line broadening due to high viscosity.[6]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions (e.g., from residual catalysts) can cause significant line broadening.[6]
-
Poor Shimming: Inhomogeneous magnetic fields result in broad and asymmetric peaks. Ensure the spectrometer is properly shimmed for your sample.
Experimental Protocols
Protocol 1: Resolving Signal Overlap Using Different Deuterated Solvents
-
Sample Preparation: Prepare separate, filtered NMR samples of your triterpenoid at a similar concentration in different deuterated solvents (e.g., CDCl₃, C₆D₆, Pyridine-d₅).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to each sample for accurate chemical shift referencing.[1]
-
NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).[1]
-
Data Analysis: Compare the spectra to identify the solvent system that provides the best peak separation for the signals of interest.[1]
Protocol 2: Basic 2D NMR Workflow for Structural Elucidation
-
Sample Preparation: Prepare a well-shimmed, moderately concentrated sample of the purified triterpenoid in a suitable deuterated solvent.
-
Acquire Standard 1D Spectra: Obtain high-quality 1D ¹H and ¹³C spectra.
-
COSY Acquisition: Run a standard ¹H-¹H COSY experiment to establish proton-proton coupling networks.
-
HSQC Acquisition: Perform a ¹H-¹³C HSQC experiment to correlate protons with their directly attached carbons.
-
HMBC Acquisition: Run a ¹H-¹³C HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is essential for connecting spin systems and identifying quaternary carbons.
-
NOESY/ROESY Acquisition: If stereochemistry is a key question, acquire a ¹H-¹H NOESY or ROESY spectrum to determine spatial proximities between protons.
-
Data Interpretation: Analyze the 1D and 2D spectra in conjunction to piece together the molecular structure.
Data Presentation
Table 1: Recommended Sample Concentrations for Triterpenoid NMR
| Nucleus | Recommended Concentration (in 0.6-0.7 mL solvent) | Notes |
| ¹H | 5-25 mg | Higher concentrations may lead to line broadening.[1] |
| ¹³C | 50-100 mg | ¹³C is significantly less sensitive than ¹H, requiring more concentrated samples.[6] |
Table 2: Illustrative Aromatic Solvent-Induced Shifts (ASIS) for a Hypothetical Triterpenoid Proton
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in C₆D₆ (ppm) | Δδ (CDCl₃ - C₆D₆) (ppm) |
| H-3α | 3.20 | 2.95 | +0.25 |
| Me-18 | 0.85 | 1.05 | -0.20 |
| Me-19 | 0.95 | 0.80 | +0.15 |
| Note: This data is for illustrative purposes. The magnitude and direction of the shifts will depend on the specific structure of the triterpenoid. |
Visualizations
Caption: A decision-tree workflow for troubleshooting common issues in the NMR analysis of complex triterpenoids.
Caption: A diagram illustrating the logical application of various 2D NMR experiments for the structural elucidation of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 11. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Managing Triterpenoid Compound Interference in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues arising from the use of triterpenoid compounds in cell-based assays. Triterpenoids, a diverse class of natural products, are known for their broad biological activities, but they can also introduce artifacts and interfere with various assay technologies, leading to misleading results. This guide offers practical solutions and detailed protocols to identify and mitigate these interferences.
Frequently Asked Questions (FAQs)
Q1: My triterpenoid compound is showing high cytotoxicity in an MTT/MTS assay. Is this a real effect or potential interference?
A1: Triterpenoids, particularly saponins, are known to have inherent cytotoxic effects due to their ability to permeabilize cell membranes.[1] Therefore, the observed cytotoxicity is likely a real biological effect. However, it's crucial to confirm this with orthogonal assays that measure cytotoxicity through different mechanisms, such as membrane integrity (LDH release or Propidium Iodide uptake). This ensures the observed effect is not an artifact of the MTT/MTS assay chemistry itself (e.g., interference with formazan production).
Q2: I'm observing a high background signal in my fluorescence-based assay when using a triterpenoid. What could be the cause?
A2: A high background signal is often due to the intrinsic autofluorescence of the triterpenoid compound. Many natural products fluoresce, especially in the blue-green spectral region.[2] To confirm this, you should run a "compound-only" control (the compound in assay buffer without cells or other reagents) to measure its intrinsic fluorescence.
Q3: My compound shows activity in a primary screen, but the dose-response curve is inconsistent or bell-shaped. What could be the issue?
A3: Inconsistent or bell-shaped dose-response curves can be a sign of compound aggregation. At higher concentrations, some compounds form colloidal aggregates that can non-specifically inhibit enzymes or sequester proteins, leading to artificial assay signals.[3][4] This effect can be mitigated by including a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer. A significant loss of activity in the presence of the detergent is a strong indicator of aggregation-based interference.
Q4: I suspect my triterpenoid is interfering with my luciferase reporter assay. How can I verify this?
A4: Triterpenoids can directly inhibit the luciferase enzyme, leading to a false-negative or reduced signal in your reporter assay.[5][6] To test for this, you should perform a luciferase inhibitor counter-screen. This involves testing your compound's effect on purified luciferase enzyme in a cell-free system. If the compound inhibits the purified enzyme, it is likely interfering with your reporter assay.[3][7]
Q5: My triterpenoid compound seems to be causing cell lysis even at low concentrations. How can I quantify this effect?
A5: The membrane-disrupting properties of many triterpenoids, especially saponins, can cause hemolysis (lysis of red blood cells) and general cell lysis.[1][8] A hemolysis assay is a straightforward method to quantify the membrane-disrupting potential of your compound by measuring the release of hemoglobin from erythrocytes.[9][10] For other cell types, a Lactate Dehydrogenase (LDH) release assay is a standard method to quantify the loss of membrane integrity.[11][12]
Troubleshooting Guides
Guide 1: High Background in Fluorescence Assays
This guide provides a workflow for troubleshooting high background signals in fluorescence-based assays.
Caption: Troubleshooting workflow for high fluorescence background.
Guide 2: Suspected Compound Aggregation
This guide outlines the steps to identify and confirm compound aggregation as a source of assay interference.
Caption: Troubleshooting workflow for suspected compound aggregation.
Quantitative Data Summary
The following tables summarize quantitative data on the biological effects of various triterpenoid compounds, which can be misinterpreted as specific assay signals.
Table 1: Cytotoxicity of Triterpenoids in Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Sterenoid E | SMMC-7721 (Hepatic) | MTS | 7.6 | [13] |
| Sterenoid E | HL-60 (Leukemia) | MTS | 4.7 | [13] |
| Compound 1 (Lupane-triterpenoid derivative) | HCT116 (Colon) | Crystal Violet | 22.4 | [14] |
| Compound 2 (Lupane-triterpenoid derivative) | HCT116 (Colon) | Crystal Violet | 0.34 | [14] |
| Rosmarinic Acid | HCT-116 (Colorectal) | Not Specified | 13.08 µg/mL | [15] |
| Ethanol Extract (Hibiscus sabdariffa) | A549 (Lung) | MTT | >100 µg/mL | [16] |
| Ethyl Acetate Extract (Hibiscus sabdariffa) | A549 (Lung) | MTT | >100 µg/mL | [16] |
| n-Hexane Extract (Hibiscus sabdariffa) | A549 (Lung) | MTT | 906.57 µg/mL | [16] |
Signaling Pathway Interference
Triterpenoids can interfere with key signaling pathways commonly investigated in cell-based assays. Understanding these interactions is crucial for interpreting experimental results.
NF-κB Signaling Pathway
Many triterpenoids are known to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation and cell survival.[1][2][8][17][18] This inhibition can occur at multiple points, such as preventing the degradation of IκBα or blocking the nuclear translocation of the p65 subunit.
Caption: Triterpenoid interference with the NF-κB signaling pathway.
Experimental Protocols
Protocol 1: Autofluorescence Measurement in a 96-Well Plate
Objective: To determine if a test compound is intrinsically fluorescent at the assay's excitation and emission wavelengths.
Materials:
-
Test compound
-
Assay buffer (without cells or other reagents)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the compound dilutions to the wells of the 96-well plate. Include wells with assay buffer only as a negative control.
-
Set the fluorescence plate reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the negative control wells from the fluorescence of the compound-containing wells to determine the net fluorescence of the compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Detergent-Based Aggregation Counter-Screen
Objective: To determine if the observed activity of a compound is due to aggregation.[4][19]
Materials:
-
Test compound
-
Assay components (enzyme, substrate, etc.)
-
Assay buffer
-
Assay buffer containing 0.02% Triton X-100 (for a final concentration of 0.01%)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare two sets of assay plates.
-
To the first set of plates ("- Detergent"), add assay buffer. To the second set ("+ Detergent"), add assay buffer containing 0.02% Triton X-100.
-
Add serial dilutions of the test compound to both sets of plates.
-
Add the other assay components (e.g., enzyme, cells).
-
Incubate as required by the primary assay protocol.
-
Add the detection reagent and measure the signal.
-
Data Analysis: Compare the dose-response curves. A significant rightward shift (e.g., >10-fold) in the IC50 value in the presence of Triton X-100 strongly suggests that the compound's activity is due to aggregation.
Protocol 3: LDH Cytotoxicity Assay
Objective: To quantify cell membrane damage by measuring the release of lactate dehydrogenase (LDH).[11][20]
Materials:
-
Cultured cells
-
Test compound
-
96-well tissue culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Spectrophotometer (absorbance plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
Treat cells with various concentrations of the test compound. Include wells for:
-
Spontaneous LDH release: Cells with vehicle control.
-
Maximum LDH release: Cells treated with the lysis solution provided in the kit.
-
Background control: Culture medium without cells.
-
-
Incubate for the desired treatment period.
-
Centrifuge the plate at 600 x g for 10 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 10-50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well and incubate for up to 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, correcting for background and comparing to the maximum LDH release.
Protocol 4: Propidium Iodide (PI) Staining for Membrane Integrity
Objective: To identify and quantify cells with compromised membrane integrity using the fluorescent DNA intercalating agent, propidium iodide.[21][22][23][24]
Materials:
-
Cultured cells
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 1 µg/mL in PBS)
-
Fluorescence plate reader or flow cytometer
Procedure (for Plate Reader):
-
Seed cells in a black, clear-bottom 96-well plate and treat with the test compound as in the LDH assay.
-
After treatment, carefully remove the culture medium.
-
Wash the cells gently with PBS.
-
Add 100 µL of PI staining solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Measure fluorescence using an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
Data Analysis: An increase in fluorescence intensity in treated wells compared to untreated controls indicates a loss of membrane integrity.
Protocol 5: Hemolysis Assay
Objective: To assess the membrane-disrupting potential of a compound by measuring the lysis of red blood cells.[9]
Materials:
-
Freshly collected blood (e.g., sheep or human) with an anticoagulant (e.g., EDTA)
-
Phosphate-Buffered Saline (PBS)
-
Test compound
-
Triton X-100 (for positive control)
-
96-well round-bottom plates
-
Spectrophotometer (absorbance plate reader)
Procedure:
-
Wash red blood cells (RBCs) by centrifuging the blood, removing the plasma and buffy coat, and resuspending the RBC pellet in PBS. Repeat this wash 3-4 times.
-
Prepare a 2% (v/v) RBC suspension in PBS.
-
In a 96-well plate, add serial dilutions of the test compound. Include:
-
Negative control: PBS only.
-
Positive control: A final concentration of 0.1% Triton X-100.
-
-
Add 100 µL of the 2% RBC suspension to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Centrifuge the plate at 400 x g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm or 540 nm (wavelengths for hemoglobin).
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control (100% lysis) and negative control (0% lysis) using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
References
- 1. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. reframeDB [reframedb.org]
- 8. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 9. Hemolysis Assay [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. phcogj.com [phcogj.com]
- 17. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Bioavailability of Oleanane-Type Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental enhancement of the bioavailability of oleanane-type compounds, such as oleanolic acid (OA).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of oleanane-type compounds like oleanolic acid typically low?
A1: Oleanolic acid and similar oleanane-type triterpenoids exhibit low oral bioavailability primarily due to their poor aqueous solubility and low permeability across the intestinal membrane.[1][2][3] These compounds are classified under the Biopharmaceutics Classification System (BCS) as Class IV drugs, indicating both low solubility and low permeability.[1] Their hydrophobic nature hinders dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[2] Additionally, they can be subject to extensive first-pass metabolism in the intestines and liver, further reducing the amount of active compound that reaches systemic circulation.[2][3]
Q2: What are the most effective strategies for improving the oral bioavailability of oleanolic acid?
A2: Several formulation strategies have proven effective in enhancing the oral bioavailability of oleanolic acid. These include:
-
Nanoformulations: Encapsulating or loading oleanolic acid into nanocarriers such as nanoparticles, solid lipid nanoparticles (SLNs), liposomes, and nanoemulsions can significantly improve its dissolution and absorption.[2][4][5]
-
Solid Dispersions: Creating amorphous solid dispersions of oleanolic acid with hydrophilic polymers can enhance its dissolution rate by preventing crystallization and increasing its wettability.[6]
-
Cyclodextrin Inclusion Complexes: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of oleanolic acid by encapsulating the hydrophobic molecule within the cyclodextrin cavity.[4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating oleanolic acid in a mixture of oils, surfactants, and co-surfactants that spontaneously form a nanoemulsion in the gastrointestinal tract can improve its solubilization and absorption.[3]
-
Phospholipid Complexes: Forming complexes with phospholipids can enhance the lipophilicity and membrane permeability of oleanolic acid.[3]
Q3: Which formulation strategy has demonstrated the highest fold-increase in the bioavailability of oleanolic acid in preclinical studies?
A3: Based on preclinical studies in rats, some of the most significant increases in oral bioavailability have been observed with liposomal and self-microemulsifying drug delivery systems (SMEDDS). For instance, a study on PVP-modified liposomes reported a 6.07-fold increase in relative bioavailability. Another study utilizing a SMEDDS formulation showed a 5.07-fold increase in oral bioavailability compared to a conventional tablet. However, it is important to note that the reported fold-increases are often relative to different control formulations, making direct comparisons between studies challenging.
Data Presentation: Bioavailability Enhancement of Oleanolic Acid
The following tables summarize quantitative data from various preclinical studies, showcasing the improvements in the pharmacokinetic parameters of oleanolic acid through different formulation strategies.
Table 1: Pharmacokinetic Parameters of Oleanolic Acid Formulations in Rats
| Formulation Type | Carrier/Major Excipients | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (Fold Increase) | Reference(s) |
| Phospholipid Complex (OPCH) | Phospholipid, Hydroxyapatite | 78.7 | 306.6 | 1.18 | [7] |
| OPCH with Ketoconazole | Phospholipid, Hydroxyapatite | 131.3 | 707.7 | 2.72 | [7][8] |
| Solid Dispersion (OA-PVPP-SD) | Polyvinylpolypyrrolidone (PVPP) | - | - | 1.83 | [9] |
| Solid Dispersion (Hot-Melt Extrusion) | PVP | - | - | 2.4 | [9] |
| Self-Microemulsifying DDS (SMEDDS) | - | - | - | 5.07 | [9] |
| PVP-Modified Liposomes | Soybean lecithin, cholesterol, PVP-K30 | - | - | 6.07 | |
| Lactoferrin Nanoparticles | Lactoferrin | 126.14 | 126.53 | 3.41 | [5][10][11][12] |
| Self-Nanoemulsified DDS (SNEDDS) | Sefsol 218, Cremophor EL, Labrasol, Transcutol P | - | - | 2.4 | [13][14][15] |
Note: Bioavailability enhancement is relative to the control group in each study (e.g., pure oleanolic acid suspension or commercial tablet).
Troubleshooting Guides
Issue 1: Poor In Vitro Dissolution of Oleanolic Acid Formulation
| Potential Cause | Troubleshooting & Optimization |
| Crystallinity of the Compound: The oleanane-type compound may have recrystallized within the formulation, reducing its dissolution rate. | Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to assess the physical state of the compound in the formulation. An amorphous state is generally desired for enhanced dissolution. Carrier Selection: For solid dispersions, select polymers with a high glass transition temperature (Tg) to inhibit molecular mobility and prevent recrystallization. |
| Inadequate Wetting: The hydrophobic nature of the compound prevents efficient wetting by the dissolution medium. | Incorporate Wetting Agents: Add a suitable surfactant or wetting agent to the dissolution medium or the formulation itself to improve the wettability of the compound. Particle Size Reduction: Further reduce the particle size of the formulation through techniques like micronization or high-pressure homogenization to increase the surface area available for wetting. |
| Formulation Integrity: The formulation (e.g., nanoparticle, liposome) may be aggregating or breaking down prematurely in the dissolution medium. | Stability Studies: Conduct stability studies of the formulation in the dissolution medium to assess its physical integrity over time. Optimize Formulation Parameters: For nanoformulations, adjust parameters such as surfactant concentration, lipid-to-drug ratio, or surface charge (zeta potential) to improve stability. |
Issue 2: Low In Vivo Bioavailability Despite Good In Vitro Dissolution
| Potential Cause | Troubleshooting & Optimization |
| Intestinal Metabolism: The formulated compound is rapidly metabolized by cytochrome P450 enzymes (e.g., CYP3A) in the gut wall. | Co-administration with Inhibitors: In preclinical studies, co-administer the formulation with a known CYP3A inhibitor (e.g., ketoconazole) to assess the impact of intestinal metabolism on bioavailability.[7][8] |
| Poor Permeability: The solubilized compound is not effectively transported across the intestinal epithelium (BCS Class IV characteristic). | Incorporate Permeation Enhancers: Consider including GRAS (Generally Recognized as Safe) permeation enhancers in the formulation. In Vitro Permeability Assays: Utilize in vitro models like Caco-2 cell monolayers or the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the permeability of the formulated compound. |
| Efflux by Transporters: The compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen. | In Vitro Transporter Assays: Use cell-based assays with P-gp overexpressing cells to determine if the compound is a P-gp substrate. Co-administration with P-gp Inhibitors: In preclinical models, co-administer the formulation with a known P-gp inhibitor to investigate the role of efflux transporters. |
| Instability in Gastrointestinal Fluids: The formulation may be degrading or precipitating in the acidic environment of the stomach or in the presence of bile salts in the intestine. | Enteric Coating: For solid dosage forms, apply an enteric coating to protect the formulation from the acidic pH of the stomach. In Vitro Stability Studies: Test the stability of the formulation in simulated gastric and intestinal fluids to predict its in vivo behavior. |
Experimental Protocols
Protocol 1: Preparation of Oleanolic Acid Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of oleanolic acid to enhance its dissolution rate.
Materials:
-
Oleanolic Acid
-
Polymer carrier (e.g., Polyvinylpyrrolidone K30 - PVP-K30, Poloxamer 188)
-
Organic solvent (e.g., Ethanol)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve the oleanolic acid and the polymer carrier in a suitable organic solvent at a predetermined weight ratio (e.g., 1:1, 1:2, 2:1).
-
Ensure complete dissolution of both components with the aid of sonication or gentle heating if necessary.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.
-
Store the solid dispersion in a desiccator to prevent moisture absorption.
-
Characterize the solid dispersion using DSC and XRPD to confirm the amorphous state of the oleanolic acid.
Protocol 2: Preparation of Oleanolic Acid Nanoemulsion by High-Pressure Homogenization
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of oleanolic acid to improve its solubility and absorption.
Materials:
-
Oleanolic Acid
-
Oil phase (e.g., medium-chain triglycerides, castor oil)
-
Surfactant (e.g., Labrasol, Tween 80)
-
Co-surfactant (e.g., Transcutol-P)
-
Aqueous phase (purified water)
-
High-pressure homogenizer
Methodology:
-
Dissolve the oleanolic acid in the selected oil phase.
-
In a separate container, dissolve the surfactant and co-surfactant in the aqueous phase.
-
Add the oil phase to the aqueous phase while stirring to form a coarse pre-emulsion.
-
Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles and at a defined pressure to reduce the droplet size to the nano-range.
-
Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Assess the morphology of the nanoemulsion using transmission electron microscopy (TEM).
Protocol 3: Preparation of Oleanolic Acid-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare a solid inclusion complex of oleanolic acid with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
Oleanolic Acid
-
β-Cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin)
-
Ethanol-water solution (e.g., 50% v/v)
-
Mortar and pestle
-
Vacuum oven
Methodology:
-
Place the cyclodextrin in a mortar and add a small amount of the ethanol-water solution to form a paste.
-
Gradually add the oleanolic acid to the paste while continuously triturating the mixture.
-
Continue kneading for a specified period (e.g., 60 minutes) to facilitate the inclusion of the oleanolic acid into the cyclodextrin cavity.
-
Dry the resulting paste in a vacuum oven at a controlled temperature to obtain a solid powder.
-
Characterize the inclusion complex using techniques such as DSC, XRPD, and Fourier-transform infrared spectroscopy (FT-IR) to confirm complex formation.
Mandatory Visualizations
Experimental Workflow for Bioavailability Enhancement
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid inclusion complexes of oleanolic acid with amino-appended β-cyclodextrins (ACDs): Preparation, characterization, water solubility and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies [mdpi.com]
- 9. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, characterization, and in vitro/vivo studies of oleanolic acid-loaded lactoferrin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in nanoparticle formulation of oleanolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Formulation development and bioavailability evaluation of a self-nanoemulsified drug delivery system of oleanolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studies on the non-covalent complexes between oleanolic acid and cyclodextrins using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivities of Oleanolic Acid and 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
In the realm of natural product chemistry and drug discovery, pentacyclic triterpenoids are a class of compounds that command significant attention due to their diverse pharmacological activities. This guide provides a comparative overview of the well-documented bioactivities of oleanolic acid and the current state of knowledge regarding its seco-derivative, 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid. While extensive research has illuminated the therapeutic potential of oleanolic acid, data on its seco-counterpart remains limited.
Overview of Compounds
Oleanolic acid (OA) is a ubiquitous pentacyclic triterpenoid found in numerous plant species.[1][2] It is recognized for a wide array of biological effects, including anti-inflammatory, anticancer, antioxidant, hepatoprotective, and antiviral activities.[3][4][5] Its therapeutic potential has led to the development of several semi-synthetic derivatives to enhance its potency and bioavailability.[1]
This compound is a naturally occurring seco-triterpenoid that has been isolated from the roots of Ligularia intermedia.[6][7] Seco-triterpenoids are characterized by the cleavage of a carbon-carbon bond in one of the rings of the parent triterpenoid structure, resulting in a more flexible molecule.[8] In this case, the A-ring of the oleanane skeleton is opened. To date, specific experimental data on the bioactivity of this compound is not available in the public domain. However, studies on other closely related seco-oleanane triterpenoids suggest potential for biological activity. For instance, 3,4-seco-olean-18-ene-3,28-dioic acid has been reported to possess cytotoxic properties, and 3,4-seco-olean-4(23),12-diene-3,29-dioic acid (20-epi-koetjapic acid) has demonstrated potent anti-inflammatory effects.[9][10]
Comparative Bioactivity Data
Due to the lack of specific experimental data for this compound, a direct quantitative comparison is not feasible. The following tables summarize the well-documented bioactivities of oleanolic acid.
Anticancer Activity of Oleanolic Acid
Oleanolic acid has been shown to exhibit cytotoxic and anti-proliferative effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are presented below.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| DU145 | Prostate Cancer | ~246.9 | [2] |
| MCF-7 | Breast Cancer | ~290.2 | [2] |
| U87 | Glioblastoma | ~358.9 | [2] |
| HepG2 | Liver Cancer | ~65.8 | [2] |
Anti-Inflammatory Activity of Oleanolic Acid and its Derivatives
Oleanolic acid and its derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO).
| Compound | Cell Line | Assay | IC50 | Reference |
| Oleanolic acid analogs | Macrophages | Nitric Oxide (NO) Production | 2.66 - 41.7 µM | [10] |
| 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) | Mouse Peritoneal Macrophages | Inhibition of inducible Nitric Oxide Synthase (iNOS) | 10⁻⁶ to 10⁻⁹ M | [11] |
Signaling Pathways Modulated by Oleanolic Acid
Oleanolic acid exerts its anticancer effects through the modulation of multiple intracellular signaling pathways that are often dysregulated in cancer.[2] These include pathways involved in apoptosis, cell cycle arrest, and inflammation.
References
- 1. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS:182249-69-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxic activity of moronic acid and identification of the new triterpene 3,4-seco-olean-18-ene-3,28-dioic acid from Phoradendron reichenbachianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactive 12-oleanene triterpene and secotriterpene acids from Maytenus undata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, with potent differentiating, antiproliferative, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity comparison of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" and moronic acid
A Comparative Guide to the Cytotoxicity of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid and Moronic Acid
Executive Summary
This guide provides a comparative overview of the cytotoxic properties of two triterpenoid compounds: this compound and moronic acid. While direct comparative experimental data for this compound is not available in the current scientific literature, this guide presents the existing cytotoxicity data for moronic acid and offers a comparison with a structurally related seco-triterpenoid, 3,4-seco-olean-18-ene-3,28-dioic acid, to provide valuable insights for researchers, scientists, and drug development professionals.
Introduction to the Compounds
This compound is a naturally occurring pentacyclic triterpenoid isolated from the roots of Ligularia intermedia.[1][2] Its structure is characterized by the cleavage of the A-ring of the oleanane skeleton. To date, there is a lack of published data on its cytotoxic or other biological activities.
Moronic acid is a pentacyclic triterpenoid of the oleanane type, found in various plants, including the traditional medicinal sumac plant Rhus javanica and mistletoe (Phoradendron reichenbachianum).[3] It has been investigated for a range of biological activities, including antiviral and cytotoxic effects.[3]
Comparative Cytotoxicity Data
Due to the absence of cytotoxicity data for this compound, a direct comparison with moronic acid is not possible. However, a study by Rios et al. (2001) provides a direct comparison of moronic acid with a structurally similar seco-triterpenoid, 3,4-seco-olean-18-ene-3,28-dioic acid , against the human liver cancer cell line HepG-2.[4][5] This comparison offers valuable insight into the potential cytotoxic differences between a seco-oleanane and a more conventional oleanane triterpenoid.
Table 1: Cytotoxicity (IC50) of Moronic Acid and 3,4-seco-olean-18-ene-3,28-dioic acid against HepG-2 Cancer Cell Line
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM)¹ |
| Moronic Acid | HepG-2 | 25.84 ± 0.48 | ~54.3 |
| 3,4-seco-olean-18-ene-3,28-dioic acid | HepG-2 | 39.92 ± 1.14 | ~81.7 |
¹ Molar concentrations are estimated based on molecular weights (Moronic Acid: 454.7 g/mol ; 3,4-seco-olean-18-ene-3,28-dioic acid: 488.7 g/mol ).
Table 2: Cytotoxicity (IC50) of Moronic Acid and its Derivatives on Various Cell Lines
| Compound | Cell Line | IC50 |
| Moronic Acid | H9 lymphocytes | 18.6 µg/mL |
| Moronic acid derivative (Compound 21) | HeLa | 7.9 ± 2.1 µM |
| Moronic acid derivative (Compound 21) | G-361 | 8.0 ± 0.6 µM |
| Moronic acid derivative (Compound 21) | MCF7 | 8.6 ± 0.2 µM |
Potential Signaling Pathways in Cytotoxicity
While the precise cytotoxic mechanisms of these specific compounds are not fully elucidated, triterpenoids often induce cancer cell death through the intrinsic and extrinsic apoptosis pathways.
General Apoptotic Signaling Pathways
The following diagram illustrates the two major apoptosis pathways that are frequently implicated in the cytotoxic action of anticancer compounds.
Caption: General overview of the extrinsic and intrinsic apoptosis signaling pathways.
Experimental Protocols
The following are detailed methodologies for common cytotoxicity assays used to generate the type of data presented in this guide.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Workflow for a typical MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination assay based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under acidic conditions.
Caption: Workflow for a typical Sulforhodamine B (SRB) cytotoxicity assay.
Conclusion and Future Directions
This guide summarizes the currently available cytotoxicity data for moronic acid and provides a comparative context using a structurally related seco-triterpenoid in the absence of data for this compound. The presented data indicates that moronic acid exhibits cytotoxic activity against various cancer cell lines. The comparison with 3,4-seco-olean-18-ene-3,28-dioic acid suggests that the seco-ring structure may influence cytotoxic potency.
Future research should focus on:
-
Evaluating the cytotoxicity of this compound against a panel of cancer cell lines to enable a direct comparison with moronic acid.
-
Elucidating the specific molecular mechanisms underlying the cytotoxic effects of moronic acid and its seco-oleanane analogues, including their impact on apoptotic signaling pathways.
-
Investigating the structure-activity relationships of these triterpenoids to identify key structural features responsible for their cytotoxic potential.
References
- 1. Bcl-2 family members do not inhibit apoptosis by binding the caspase activator Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Amides of moronic acid and morolic acid with the tripeptides MAG and GAM targeting antimicrobial, antiviral and cytotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structure-Activity Relationship of Seco-Oleanane Triterpenoids: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of seco-oleanane triterpenoids. It summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to elucidate the structure-activity relationships of this promising class of natural product derivatives.
Seco-oleanane triterpenoids, characterized by an opened A-ring of the oleanane scaffold, have emerged as a significant area of interest in medicinal chemistry due to their diverse and potent biological activities.[1][2] Modifications to the core structure have been shown to profoundly influence their efficacy as anticancer, anti-inflammatory, and antiviral agents. This guide synthesizes experimental data to provide a clear comparison of these activities and their structural determinants.
Comparative Biological Activities of Seco-Oleanane Triterpenoids
The biological potency of seco-oleanane triterpenoids is intricately linked to their structural features. Key modifications, such as the nature of substituents on the opened A-ring and modifications at other positions of the triterpenoid skeleton, play a crucial role in determining their activity. The following tables summarize the in vitro activities of various seco-oleanane derivatives against different targets.
Anticancer Activity
The cytotoxicity of seco-oleanane triterpenoids has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4-seco-dammara-4(29),20(21),24(25)-trien-3-oic acid (SDT) | A375 (Melanoma) | 101-111 (48h) | [3] |
| Azepanoallobetulinic acid amide derivative 11 | Various | 0.20–0.94 (GI50) | [4] |
| 2,3-seco-lup-20(29)-en-2,3,28-trioic acid trimethyl ester | Not Specified | Not Specified | [5] |
Anti-inflammatory Activity
Seco-oleanane triterpenoids have demonstrated significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid | IL-12 p40 and IL-6 inhibition | Bone marrow-derived dendritic cells | 3.3 - 9.1 | [6][7] |
| 11α,30-Dihydroxy-2,3-seco-olean-12-en-2,3-dioic anhydride | Superoxide anion generation | Neutrophils | 0.06 ± 0.01 (µg/mL) | [8] |
| 30-hydroxy-2,3-seco-lup-20(29)-ene-2,3-dioic acid | Superoxide anion generation | Neutrophils | 0.06 ± 0.01 (µg/mL) | [8] |
| Poricoic Acid B | NO Production | RAW 264.7 | 18.12 | [9] |
Antiviral Activity
Several seco-oleanane derivatives have been evaluated for their ability to inhibit the replication of various viruses.
| Compound | Virus | Assay | IC50 (µM) | Reference |
| 2,3-Seco-dioic acid derivatives | HIV-1 Protease | Enzyme Assay | 3.9 - 17.6 | [5] |
| Azepanodipterocarpol | Influenza A(H1N1) | Viral Replication | 1.1 (µg/mL) | [10] |
| 3,4-Seco-3-amino-30-hydroxy-olean-12(13)-en | Influenza A | Viral Replication | >8.4 (µg/mL) | [10] |
Key Signaling Pathways
The biological activities of seco-oleanane triterpenoids are often mediated through the modulation of specific signaling pathways. Two of the most prominent are the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Many seco-oleanane triterpenoids exert their anti-inflammatory effects by inhibiting this pathway. They can interfere with the activation of IKKβ, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This retains the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[11][12]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Seco-oleanane triterpenoids can activate this pathway by interacting with Keap1, a repressor protein that targets Nrf2 for degradation. This interaction leads to the stabilization and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, upregulating their expression.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols for key assays are provided below.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][3]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the seco-oleanane triterpenoid compounds and a vehicle control (e.g., DMSO, final concentration <0.1%) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Griess Assay for Nitric Oxide Inhibition
The Griess assay measures nitrite concentration, a stable and quantifiable breakdown product of NO, in cell culture supernatants.[5]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the seco-oleanane triterpenoid compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
NF-κB Nuclear Translocation Assay
This assay determines the ability of compounds to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[8][10]
Materials:
-
RAW 264.7 or other suitable cells
-
LPS
-
Nuclear and cytoplasmic extraction reagents
-
Primary antibody against NF-κB p65
-
Secondary antibody (fluorescently labeled or HRP-conjugated)
-
DAPI for nuclear staining
-
Fluorescence microscope or Western blotting equipment
Procedure (Immunofluorescence):
-
Grow cells on coverslips in a 24-well plate.
-
Pre-treat with seco-oleanane triterpenoids, then stimulate with LPS.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA.
-
Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the localization of p65 using a fluorescence microscope.
Nrf2 Nuclear Translocation Assay
This assay measures the accumulation of Nrf2 in the nucleus, indicating the activation of the antioxidant response pathway.[13][14]
Materials:
-
HepG2 or other suitable cells
-
Test compounds (Nrf2 activators)
-
Nuclear and cytoplasmic extraction reagents
-
Primary antibody against Nrf2
-
Western blotting equipment
Procedure (Western Blot):
-
Treat cells with the seco-oleanane triterpenoid compounds for a specified time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a suitable kit.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary anti-Nrf2 antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Use Lamin B1 and GAPDH as nuclear and cytoplasmic loading controls, respectively.
Plaque Reduction Assay for Antiviral Activity
This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.[4][15]
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock
-
6-well plates
-
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with the virus dilutions in the presence or absence of various concentrations of the seco-oleanane triterpenoid.
-
After a 1-hour adsorption period, remove the inoculum and add the overlay medium containing the respective compound concentrations.
-
Incubate the plates until plaques are visible (typically 2-5 days).
-
Fix the cells with 10% formalin.
-
Stain the cells with crystal violet solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.
Conclusion
This guide provides a comparative overview of the structure-activity relationships of seco-oleanane triterpenoids, highlighting their potential as anticancer, anti-inflammatory, and antiviral agents. The provided data tables, signaling pathway diagrams, and detailed experimental protocols are intended to serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery, facilitating the design and development of novel therapeutic agents based on the versatile seco-oleanane scaffold. Further research is warranted to expand the library of these compounds and to evaluate their efficacy and safety in preclinical and clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 4.5. MTT Assay [bio-protocol.org]
- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. fivephoton.com [fivephoton.com]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4.9. Determination of Nrf2 Nuclear Translocation [bio-protocol.org]
- 14. PathHunter® eXpress Keap1-NRF2 Nuclear Translocation Assay [discoverx.com]
- 15. benchchem.com [benchchem.com]
Unveiling the In Vivo Anti-Inflammatory Potential of Seco-Triterpenoids: A Comparative Analysis
While direct in vivo validation of the anti-inflammatory effects of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is not yet available in published literature, a wealth of research on related oleanolic acid derivatives and other seco-triterpenoids provides a strong foundation for understanding its potential therapeutic efficacy. This guide objectively compares the in vivo anti-inflammatory performance of representative compounds from this class, offering researchers, scientists, and drug development professionals a valuable resource for preclinical assessment and experimental design.
The oleanane skeleton, a pentacyclic triterpenoid structure, is a well-established scaffold for anti-inflammatory activity.[1] The "seco" designation in this compound indicates a cleaved carbon-carbon bond in the A-ring of the parent oleanane structure, a modification that can significantly alter its biological profile.[1] This guide will delve into the in vivo data of structurally related oleanolic acid derivatives and other seco-triterpenoids to provide a comparative perspective.
Comparative Efficacy of Oleanolic Acid Derivatives and Seco-Triterpenoids In Vivo
To illustrate the anti-inflammatory potential of this compound class, the following table summarizes quantitative data from in vivo studies on representative oleanolic acid derivatives. These studies commonly utilize the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice, a standard for assessing topical anti-inflammatory activity.
| Compound | Animal Model | Key Efficacy Data | Reference Compound |
| Diamine-PEGylated Oleanolic Acid (OADP) | TPA-induced ear edema in male BL/6J mice | 14% greater reduction in ear thickness compared to diclofenac.[2][3] | Diclofenac |
| Indole Oleanolic Acid Derivatives (Compounds 8 & 9) | TPA-induced ear edema in mice | Showed more potent anti-inflammatory effects than the parent compound, oleanolic acid.[4] | Oleanolic Acid (OA) |
Deciphering the Molecular Mechanisms: Key Signaling Pathways
The anti-inflammatory effects of oleanolic acid derivatives and seco-triterpenoids are primarily mediated through the modulation of key signaling pathways involved in the inflammatory cascade. Research indicates that these compounds often exert their effects by inhibiting pro-inflammatory pathways and activating anti-inflammatory responses.[4][5]
A common mechanism involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5] These pathways are crucial for the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5] Furthermore, some derivatives have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant and cytoprotective genes.[4]
Caption: Simplified signaling pathway of oleanolic acid derivatives.
Experimental Protocols: A Guide for In Vivo Assessment
For researchers aiming to validate the anti-inflammatory effects of novel seco-triterpenoids, the following provides a generalized experimental protocol based on published studies for related compounds.
TPA-Induced Mouse Ear Edema Model
This is a widely used and robust model for evaluating the topical anti-inflammatory activity of test compounds.
Animals: Male BL/6J mice are commonly used.[2][3]
Procedure:
-
A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable vehicle (e.g., acetone) is applied to the inner and outer surfaces of one ear of the mouse to induce inflammation. The contralateral ear receives the vehicle alone and serves as a negative control.
-
The test compound, dissolved in the same vehicle, is applied topically to the TPA-treated ear, typically at various concentrations. A positive control group treated with a known anti-inflammatory drug, such as diclofenac, is also included.
-
After a specified period (e.g., 6 hours), the mice are euthanized, and a biopsy punch is used to collect ear tissue samples of a standard diameter.
-
The weight of the ear punches is measured, and the difference in weight between the TPA-treated ear and the vehicle-treated ear is calculated as an index of edema.
-
The percentage inhibition of edema by the test compound is calculated relative to the TPA-only treated group.
Caption: Workflow for the TPA-induced mouse ear edema model.
Concluding Remarks
While direct in vivo evidence for the anti-inflammatory activity of this compound is currently lacking, the substantial body of research on related oleanolic acid derivatives and seco-triterpenoids strongly suggests its potential as a novel anti-inflammatory agent. The comparative data and experimental protocols presented in this guide offer a valuable framework for future preclinical investigations into this and other related compounds. Further studies are warranted to elucidate the specific in vivo efficacy and mechanisms of action of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - ProQuest [proquest.com]
- 3. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Replicating the isolation of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid"
Target Compound: 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
Chemical Structure:
Natural Source: The primary documented natural source for this compound is the roots of Ligularia intermedia.[1][2][3]
Biological Activity: While the specific biological activities of this compound are not extensively detailed in the available literature, related seco-oleanane and oleanane triterpenoids have demonstrated a range of promising biological effects, including immunotropic, antiviral, and anti-inflammatory activities.[4][5]
Proposed Experimental Protocol for Isolation from Ligularia intermedia
The following protocol is a composite methodology based on general procedures for isolating triterpenoids from Ligularia species.[6][7] Researchers should note that optimization of solvent ratios, absorbent materials, and elution gradients will be necessary to achieve optimal yield and purity.
1. Plant Material Preparation:
-
Air-dry the roots of Ligularia intermedia at room temperature.
-
Grind the dried roots into a fine powder.
2. Extraction:
-
Macerate the powdered root material (e.g., 1 kg) with 95% ethanol (e.g., 3 x 5 L) at room temperature for 72 hours with occasional agitation.
-
Filter the extracts and combine the filtrates.
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fraction containing the target compound. It is anticipated that the target compound, being a dioic acid, will partition into the more polar fractions (ethyl acetate and/or n-butanol).
4. Chromatographic Purification:
-
Subject the enriched fraction to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform-methanol or a similar solvent system of increasing polarity.
-
Collect fractions and monitor by TLC.
-
Pool fractions containing the compound of interest and concentrate.
-
For further purification, employ Sephadex LH-20 column chromatography, eluting with a solvent system such as methanol or a chloroform-methanol mixture.
5. Final Purification and Characterization:
-
If necessary, perform preparative High-Performance Liquid Chromatography (HPLC) on the semi-purified fraction to obtain the pure compound.
-
Characterize the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR: ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS) to confirm the structure and purity.
Data Presentation: Isolation of this compound
| Parameter | Proposed Method | Reported Data (Qualitative) | Quantitative Data (To Be Determined) |
| Plant Source | Ligularia intermedia (roots) | Isolated from this source.[1][2][3] | - |
| Extraction Solvent | 95% Ethanol | General solvent for triterpenoid extraction.[6][7] | Yield of crude extract (%) |
| Fractionation | Liquid-liquid partitioning | Standard technique for separating compounds by polarity. | Distribution of target compound in fractions |
| Primary Chromatography | Silica Gel Column | Commonly used for triterpenoid separation.[6][7] | Yield from column (%) |
| Secondary Chromatography | Sephadex LH-20 Column | Effective for further purification of triterpenoids.[6][7] | Purity after this stage (%) |
| Final Purity | >95% (Target) | Structure elucidated by spectroscopic methods.[2] | Final yield (mg/kg of plant material), Purity by HPLC/NMR (%) |
Alternative Compound: 3,4-seco-olean-18-ene-3,28-dioic acid
A structurally similar alternative is 3,4-seco-olean-18-ene-3,28-dioic acid, which has been isolated from the aerial parts of Phoradendron reichenbachianum.[8] This compound shares the seco-oleanane backbone, making it a relevant point of comparison.
Natural Source: Aerial parts of Phoradendron reichenbachianum.[8]
Biological Activity: This compound was isolated during a bioassay-guided fractionation for cytotoxic compounds.[8]
Proposed Experimental Protocol for Isolation from Phoradendron reichenbachianum
This proposed protocol is based on general methods for the bioassay-guided fractionation of plant extracts.
1. Plant Material Preparation:
-
Dry and powder the aerial parts of Phoradendron reichenbachianum.
2. Extraction and Bioassay-Guided Fractionation:
-
Perform an initial extraction with a suitable solvent (e.g., methanol or ethanol).
-
Subject the crude extract to a series of fractionation steps (e.g., solvent partitioning, column chromatography).
-
At each stage, test the fractions for the biological activity of interest (e.g., cytotoxicity) to guide the isolation of the active compound(s).
3. Chromatographic Purification:
-
Utilize a combination of chromatographic techniques, such as silica gel column chromatography and preparative TLC or HPLC, on the active fractions to isolate the pure compound.
4. Structural Elucidation:
-
Confirm the structure of the isolated compound using spectroscopic analysis (NMR, MS).
Data Presentation: Isolation of 3,4-seco-olean-18-ene-3,28-dioic acid
| Parameter | Proposed Method | Reported Data (Qualitative) | Quantitative Data (To Be Determined) |
| Plant Source | Phoradendron reichenbachianum (aerial parts) | Isolated from this source.[8] | - |
| Extraction Method | Bioassay-guided fractionation | Isolated through this approach.[8] | Yield of crude extract (%) |
| Chromatography | Combination of techniques (e.g., Silica gel, prep. TLC/HPLC) | Implied by the term "fractionation". | Yield and purity at each stage |
| Final Purity | >95% (Target) | Structure elucidated.[8] | Final yield (mg/kg of plant material), Purity (%) |
Experimental Workflow Visualizations
Caption: Proposed isolation workflow for this compound.
Caption: Proposed isolation workflow for 3,4-seco-olean-18-ene-3,28-dioic acid.
References
- 1. This compound | CAS:182249-69-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. A-seco-oleane-type triterpene acids from Ligularia intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [The immunotropic activity of lupane and oleanane 2,3-seco-triterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Terpenoids from Ligularia kangtingensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic activity of moronic acid and identification of the new triterpene 3,4-seco-olean-18-ene-3,28-dioic acid from Phoradendron reichenbachianum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Cross-Validation of Analytical Methods for Seco-Triterpenoids
For researchers, scientists, and drug development professionals engaged in the study of seco-triterpenoids, the selection and validation of appropriate analytical methods are critical for ensuring data integrity, reproducibility, and regulatory compliance. This guide provides an objective comparison of the most commonly employed analytical techniques for the quantification of seco-triterpenoids: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Cross-validation of analytical methods is the process of confirming that a validated method produces consistent and reliable results when transferred between laboratories, analysts, or instruments. This is essential for ensuring inter-laboratory reproducibility and supporting regulatory submissions.
While specific cross-validation studies directly comparing these methods for a single seco-triterpenoid are not extensively available in peer-reviewed literature, this guide collates and compares representative validation data from studies on structurally similar triterpenoids. This comparative analysis is intended to assist in the selection of the most suitable method for specific research and development needs.
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize the key performance characteristics of HPLC, UPLC-MS, and HPTLC for the analysis of triterpenoids. It is important to note that the presented data is compiled from various studies on different triterpenoid compounds. Therefore, a direct comparison of absolute values should be approached with caution, as performance can vary based on the specific analyte, matrix, and laboratory conditions.
Table 1: Comparison of HPLC-DAD, UPLC-MS/MS, and HPTLC Method Performance for Triterpenoid Analysis
| Validation Parameter | HPLC-DAD (Representative) | UPLC-MS/MS (Representative) | HPTLC (Representative) |
| Linearity (R²) | > 0.999 | > 0.997 | > 0.998 |
| Limit of Detection (LOD) | 0.08 - 0.65 µg/mL | 0.14 - 1.67 ng/mL | 333 - 670 ng/band |
| Limit of Quantification (LOQ) | 0.24 - 1.78 µg/mL | 0.44 - 5.65 ng/mL | - |
| Accuracy (Recovery %) | 94.70 - 105.81% | Not explicitly stated in reviewed abstracts | - |
| Precision (RSD %) | < 2% | < 3.83% | - |
| Selectivity | Moderate to High | Very High | Moderate |
| Throughput | Sequential | Sequential | High (Simultaneous analysis of multiple samples) |
| Cost | Low to Moderate | High | Low |
Experimental Protocols: Detailed Methodologies
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for each of the discussed techniques, based on established methods for triterpenoid analysis.
High-Performance Liquid Chromatography (HPLC-DAD) Protocol
This protocol is a general guideline for the analysis of seco-triterpenoids and may require optimization for specific compounds.
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is typical. The aqueous phase is often acidified with 0.1% formic acid or acetic acid to improve peak shape.
-
Flow Rate: A typical flow rate is between 0.7 mL/min and 1.2 mL/min.[1]
-
Detection Wavelength: Detection is often performed at a low wavelength, such as 210 nm, as many triterpenoids lack a strong chromophore.[2]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[2]
-
Injection Volume: Typically 10-20 µL.
3. Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution of the seco-triterpenoid reference standard in a suitable solvent like methanol or ethanol. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation (from plant material):
-
Accurately weigh the powdered plant material.
-
Extract the sample with a suitable solvent (e.g., methanol, ethanol) using techniques such as sonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Protocol
This technique offers higher sensitivity and selectivity, making it ideal for the analysis of complex matrices and low-concentration samples.
1. Instrumentation:
-
An Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
2. Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution with mobile phases such as methanol or acetonitrile and water, both typically containing 0.1% formic acid.
-
Flow Rate: Generally in the range of 0.3 mL/min to 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) is commonly used, operated in either positive or negative ion mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is typically used for targeted quantification, which provides high selectivity and sensitivity.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage for the specific analyte.
4. Sample and Standard Preparation:
-
Similar to the HPLC method, but may require more rigorous sample cleanup steps like Solid-Phase Extraction (SPE) to minimize matrix effects.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
HPTLC is a powerful technique for the simultaneous analysis of multiple samples, making it suitable for high-throughput screening.
1. Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
2. Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of non-polar and polar solvents. For triterpenoids, a common mobile phase is a mixture of chloroform and methanol (e.g., 90:10, v/v).[3]
-
Sample Application: Apply samples and standards as bands of a specific length using an automatic applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a defined distance.
-
Derivatization: After development, the plate is dried and may be derivatized to visualize the compounds. A common derivatizing agent for triterpenoids is a vanillin-sulfuric acid reagent followed by heating.[4]
3. Densitometric Analysis:
-
Detection: Scan the dried plate with a densitometer at the wavelength of maximum absorbance after derivatization (e.g., 610 nm for vanillin-sulfuric acid derivatization).[4]
-
Quantification: Correlate the peak areas of the sample spots with the calibration curve generated from the standard spots.
Mandatory Visualizations
Caption: General workflow for the cross-validation of analytical methods.
Caption: Decision tree for selecting an analytical method for seco-triterpenoid analysis.
Caption: Representative signaling pathway for the pro-apoptotic activity of a seco-triterpenoid.[5]
Conclusion
The cross-validation of analytical methods is a fundamental requirement for robust and reliable quantitative analysis of seco-triterpenoids. The choice between HPLC-DAD, UPLC-MS, and HPTLC depends on the specific requirements of the analysis.
-
HPLC-DAD is a cost-effective and robust method suitable for routine quality control of well-characterized seco-triterpenoids in relatively simple matrices.
-
UPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification, analysis of complex biological matrices, and characterization of novel compounds.
-
HPTLC provides high throughput and is well-suited for the simultaneous screening and quantification of multiple samples, making it a valuable tool in the early stages of drug discovery and for the quality control of herbal products.
Ultimately, the selection of an analytical method for seco-triterpenoid analysis should be based on a balance between the required sensitivity, selectivity, and throughput, and practical considerations such as cost and available expertise. A thorough cross-validation is essential when transferring methods between laboratories or comparing data generated by different techniques to ensure the integrity and comparability of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and HPLC analysis of triterpenoids [bio-protocol.org]
- 3. longdom.org [longdom.org]
- 4. Validated HPTLC method for the simultaneous quantification of diterpenoids in Vitex trifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Synthetic vs. Natural Oleanane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Oleanane triterpenoids, a class of pentacyclic compounds, are widely distributed in the plant kingdom and have garnered significant attention for their diverse pharmacological properties. While natural oleanane triterpenoids like oleanolic acid (OA) exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects, synthetic modifications of the oleanane scaffold have led to the development of derivatives with markedly enhanced potency.[1][2][3] This guide provides a comparative analysis of the biological activities of natural versus synthetic oleanane triterpenoids, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Executive Summary
Natural oleanane triterpenoids, such as oleanolic acid, serve as a foundational scaffold for the development of novel therapeutic agents.[4][5] However, their inherent biological activities are often moderate.[6] Through targeted chemical modifications, synthetic derivatives have been engineered to exhibit significantly greater potency, in some cases by several orders of magnitude.[3][7] These modifications often involve alterations to the A and C rings of the triterpenoid structure, leading to enhanced interactions with molecular targets and modulation of key signaling pathways like NF-κB and Nrf2.[3][8] This guide will explore these differences in detail, providing a valuable resource for researchers in the field of drug discovery and development.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the anti-inflammatory, anticancer, and antiviral activities of representative natural and synthetic oleanane triterpenoids. It is important to note that the data is compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Type | Assay | Cell Line/Model | IC50 | Reference |
| Oleanolic Acid | Natural | Inhibition of iNOS induction | Mouse Macrophages | ~10-15 µM | [6] |
| CDDO (2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid) | Synthetic | Inhibition of iNOS induction | Mouse Macrophages | < 1 nM | [6][7] |
| CDDO-Me (Bardoxolone Methyl) | Synthetic | Inhibition of NO production | RAW 264.7 Macrophages | ~1.6 nM | [8] |
Table 2: Comparative Anticancer Activity
| Compound | Type | Assay | Cancer Cell Line | IC50 / Effect | Reference |
| Oleanolic Acid | Natural | Cytotoxicity | Human Leukemia (K562, HEL, JURKAT) | Moderate activity | [5] |
| Oleanolic Acid | Natural | Apoptosis Induction | HuH7 Hepatocellular Carcinoma | Induces apoptosis | [5] |
| CDDO | Synthetic | Antiproliferative | Various cancer cell lines | Nanomolar range | [6] |
| CDDO-Me | Synthetic | Apoptosis Induction | Human Lung Cancer Cells | Induces apoptosis | [8] |
| Omaveloxolone | Synthetic | Tumor Growth Inhibition | KEAP1 KO tumors (in vivo) | 85.4% decrease in tumor size | [9] |
Table 3: Comparative Antiviral Activity
| Compound | Type | Virus | Assay | EC50 / IC50 | Reference |
| Oleanolic Acid | Natural | HIV-1 Protease | Enzyme Inhibition | 57.7 µM (IC50) | [10] |
| Oleanolic Acid | Natural | HIV-1 Integrase | Enzyme Inhibition | 30.3 µM (IC50) | [10] |
| Synthetic OA derivative (17c) | Synthetic | Influenza A (H1N1) | MDCK cells | More potent than Oseltamivir | [2] |
| A-seco Oleanane Derivatives | Synthetic | HIV-1 Protease | Enzyme Inhibition | 3.9 µM (IC50) | [11][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Anti-Inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol is based on the common methods used to assess the anti-inflammatory effects of triterpenoids by measuring the inhibition of inducible nitric oxide synthase (iNOS) activity.
a. Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
b. Treatment:
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The medium is then replaced with fresh medium containing various concentrations of the test compounds (e.g., Oleanolic Acid, CDDO).
-
After 1 hour of pre-treatment with the compounds, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce iNOS expression and NO production.
c. Measurement of Nitric Oxide:
-
After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Briefly, 50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
d. Data Analysis:
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
-
The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined by non-linear regression analysis.
Anticancer Activity: MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
a. Cell Seeding:
-
Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
b. Compound Treatment:
-
The cells are treated with various concentrations of the triterpenoid compounds for 24, 48, or 72 hours.
c. MTT Incubation:
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
d. Formazan Solubilization:
-
The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
e. Absorbance Measurement:
-
The absorbance is measured at 570 nm using a microplate reader.
f. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Antiviral Activity: Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
a. Cell Monolayer Preparation:
-
Host cells (e.g., MDCK for influenza virus) are seeded in 6-well plates to form a confluent monolayer.
b. Virus Infection:
-
The cell monolayer is washed with PBS and then infected with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.
c. Compound Treatment:
-
After infection, the virus inoculum is removed, and the cells are overlaid with an agarose medium containing various concentrations of the test compound.
d. Plaque Formation:
-
The plates are incubated at 37°C until visible plaques are formed (typically 2-3 days).
e. Plaque Visualization and Counting:
-
The cells are fixed with 10% formalin and stained with 0.5% crystal violet.
-
The number of plaques in each well is counted.
f. Data Analysis:
-
The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound).
-
The EC50 value is determined from the dose-response curve.
Mandatory Visualization
Signaling Pathways
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. A review of structural modification and biological activities of oleanolic acid [cjnmcpu.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. New Synthetic Triterpenoids: Potent Agents for Prevention and Treatment of Tissue Injury Caused by Inflammatory and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Oleanane Triterpenoids Reduce Tumor Growth and Promote an Anti-Tumor Immune Response Independent of Cancer KEAP1 Mutational Status [mdpi.com]
- 10. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
Unraveling the Anti-Inflammatory Action of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid: A Comparative Analysis
A detailed examination of the likely anti-inflammatory mechanism of the seco-oleanane triterpenoid, 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, is presented here. Due to the absence of specific mechanistic data for this compound, this guide leverages experimental evidence from the closely related and well-studied synthetic oleanane triterpenoid, Bardoxolone Methyl (CDDO-Me), as a proxy. This guide offers a comparative analysis against established inhibitors of key inflammatory pathways, providing researchers, scientists, and drug development professionals with a valuable reference for understanding the therapeutic potential of this class of molecules.
Inferred Mechanism of Action: Dual Inhibition of NF-κB and STAT3 Signaling
Oleanolic acid and its derivatives are known to possess a range of biological activities, with anti-inflammatory effects being prominent.[1][2] The synthetic oleanane triterpenoid Bardoxolone Methyl (CDDO-Me), a derivative of oleanolic acid, has been shown to exert its potent anti-inflammatory effects through the modulation of multiple signaling pathways.[3][4] The primary mechanisms involve the inhibition of two critical transcription factors in the inflammatory response: Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[5][6][7]
CDDO-Me has been demonstrated to inhibit the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB.[4] By inhibiting IKK, CDDO-Me prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This results in the suppression of NF-κB translocation to the nucleus and the transcription of pro-inflammatory genes.[5]
Furthermore, CDDO-Me has been shown to directly inhibit the Janus-activated kinase 1 (JAK1), a key upstream kinase in the STAT3 signaling pathway.[8] This inhibition prevents the phosphorylation of STAT3 at Tyrosine 705, a critical step for its dimerization, nuclear translocation, and subsequent activation of target genes involved in inflammation and cell proliferation.[8][9][10] The dual inhibitory action on both the NF-κB and STAT3 pathways highlights the comprehensive anti-inflammatory potential of oleanane triterpenoids.
The following diagram illustrates the inferred signaling pathway and the points of inhibition by oleanane triterpenoids.
Comparative Performance Analysis
To contextualize the anti-inflammatory potential of oleanane triterpenoids, this section compares the in vitro efficacy of Bardoxolone Methyl (CDDO-Me) with established inhibitors of the NF-κB and STAT3 pathways: Parthenolide and Stattic, respectively.
| Compound | Target Pathway | Assay | Cell Line | IC50 / EC50 / LD50 | Reference(s) |
| Bardoxolone Methyl (CDDO-Me) | NF-κB / STAT3 | Inhibition of IFN-γ induced Nitric Oxide production | Mouse Macrophages | IC50: 0.1 nM | [4][11] |
| Cell Viability | K562 (Leukemia) | IC50: 2.15 µM (24h) | [2] | ||
| Cell Viability | A549 (Lung Carcinoma) | IC50: 0.36 µM (48h) | [12] | ||
| Cell Viability | Cal-27 (Oral Squamous Carcinoma) | IC50: 280 nM | [13] | ||
| Parthenolide | NF-κB | Cell Viability | LNCaP (Prostate Cancer) | IC50: 8.9 µM (72h) | [14] |
| Cell Viability | PC3 (Prostate Cancer) | IC50: 2.7 µM (72h) | [14] | ||
| NF-κB Inhibition | MDA-MB-231-BCRP (Breast Cancer) | IC50: 8.5 µM | [15] | ||
| Stattic | STAT3 | STAT3 SH2 Domain Binding | Cell-free | IC50: 5.1 µM | [16][17][18][19][20] |
| Cell Viability (Apoptosis Induction) | MDA-MB-231 (Breast Cancer) | 10 µM | [18] | ||
| Cell Viability | A549 (Lung Carcinoma) | IC50: 2.5 µM | [16] |
Key Experimental Protocols
1. Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is essential for determining the phosphorylation status of STAT3, a key indicator of its activation.
-
Cell Lysis:
-
Treat cells with the test compound for the desired time and concentration.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with protease and phosphatase inhibitors.[21]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a standard protein assay (e.g., Bradford or BCA assay).[21]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.[10][21]
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate.[1]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To normalize the data, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).[1][10]
-
Quantify band intensities using densitometry software.
-
2. NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB, providing a functional readout of pathway activation.
-
Cell Transfection:
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, treat the cells with the test compound for the desired duration.
-
Stimulate NF-κB activation with an appropriate agonist (e.g., TNF-α).[22]
-
-
Cell Lysis and Luciferase Assay:
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Compare the normalized luciferase activity in compound-treated cells to control cells to determine the effect on NF-κB transcriptional activity.
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for screening and validating potential inhibitors of inflammatory signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Bardoxolone methyl (CDDO-Me or RTA402) induces cell cycle arrest, apoptosis and autophagy via PI3K/Akt/mTOR and p38 MAPK/Erk1/2 signaling pathways in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A Phase I First-in-Human Trial of Bardoxolone Methyl in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications | MDPI [mdpi.com]
- 8. Triterpenoid CDDO-Methyl Ester Inhibits the Janus-Activated Kinase-1 (JAK1)→Signal Transducer and Activator of Transcription-3 (STAT3) Pathway by Direct Inhibition of JAK1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 11. Bardoxolone Methyl | Nrf2 | IκB/IKK | Ferroptosis | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Bardoxolone-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Emerging Potential of Parthenolide Nanoformulations in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 17. selleckchem.com [selleckchem.com]
- 18. caymanchem.com [caymanchem.com]
- 19. Stattic | Cell Signaling Technology [cellsignal.com]
- 20. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 21. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 22. resources.amsbio.com [resources.amsbio.com]
- 23. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Oleanane Triterpenoids: Focus on Oleanolic Acid, a Parent Compound of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
In contrast, extensive research has been conducted on its parent compound, Oleanolic Acid (OA) , and other related oleanane triterpenoids. OA is a widely distributed pentacyclic triterpenoid found in numerous plant species and is recognized for a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and cytoprotective effects.[2][3] This guide provides a comparative overview of the performance of Oleanolic Acid and its derivatives, offering valuable insights for researchers and drug development professionals interested in this class of compounds.
Comparison of Biological Activities: Oleanolic Acid and Derivatives
The biological activities of Oleanolic Acid and its synthetic derivatives have been extensively studied. Modifications to the parent structure can significantly enhance potency and efficacy.
| Compound/Derivative | Biological Activity | Cell Line/Model | IC₅₀/EC₅₀ | Reference |
| Oleanolic Acid (OA) | Anti-inflammatory (NO inhibition) | RAW 264.7 Macrophages | >100 µM | [4] |
| Oleanolic Acid (OA) | Anti-inflammatory (IL-6 inhibition) | RAW 264.7 Macrophages | ~25 µM | [4] |
| Asiatic Acid (AA) | Anti-inflammatory (NO inhibition) | RAW 264.7 Macrophages | >100 µM | [4] |
| Maslinic Acid (MA) | Anti-inflammatory (NO inhibition) | RAW 264.7 Macrophages | >100 µM | [4] |
| CDDO (Synthetic Oleanane) | Anti-inflammatory (iNOS inhibition) | Mouse Macrophages | < 1 nM | [5] |
| CDDO-Me (Bardoxolone Methyl) | Anti-inflammatory (iNOS inhibition) | RAW 264.7 Macrophages | Low nM range | [2] |
| Moronic Acid | Cytotoxic | HepG-2 (Hepatocellular Carcinoma) | 25.84 ± 0.48 µg/mL | [6] |
| 3,4-seco-olean-18-ene-3,28-dioic acid | Cytotoxic | HepG-2 (Hepatocellular Carcinoma) | 39.92 ± 1.14 µg/mL | [6] |
Note: The cytotoxic data for "3,4-seco-olean-18-ene-3,28-dioic acid" is for a structural isomer of the topic compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature for oleanane triterpenoids.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is a common method to screen for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compounds (e.g., Oleanolic Acid) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
Quantification of Nitrite: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. IC₅₀ values are determined from dose-response curves.[4]
Cytotoxicity MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., HepG-2) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and IC₅₀ values are determined.[6]
Signaling Pathways and Experimental Workflows
Oleanolic acid and its derivatives exert their biological effects by modulating various signaling pathways. Synthetic oleanane triterpenoids, in particular, are potent modulators of inflammatory and cytoprotective pathways.
Anti-inflammatory Signaling of Oleanolic Acid
Oleanolic acid has been shown to inhibit key inflammatory pathways, including NF-κB and MAPKs, which are activated by stimuli like LPS.
Caption: Oleanolic Acid's anti-inflammatory mechanism.
Nrf2 Activation by Synthetic Oleanane Triterpenoids
Synthetic oleanane triterpenoids (SOs), such as CDDO-Me, are potent activators of the Nrf2 pathway, a critical regulator of cellular antioxidant and cytoprotective responses.
Caption: Nrf2 pathway activation by synthetic oleananes.
General Workflow for Bioactivity Screening
The process of identifying and characterizing bioactive compounds from natural sources follows a structured workflow.
Caption: Workflow for natural product bioactivity studies.
References
- 1. 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid | CAS:182249-69-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A novel synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, with potent differentiating, antiproliferative, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, a triterpenoid derivative. By adhering to these protocols, laboratories can maintain a safe working environment and comply with waste management regulations.
Hazard Assessment and Characterization
Key Chemical Properties and Hazard Information (Inferred from Oleanolic Acid and available data for the target compound):
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₅ | ChemWhat |
| Appearance | Solid (presumed) | General knowledge |
| Toxicity | Low acute toxicity; may cause skin and eye irritation. | Inferred from Oleanolic Acid SDS |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | BioCrick[1] |
| Environmental Hazards | Data not available. Treat as potentially harmful to aquatic life. | Precautionary principle |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the following minimum PPE:
-
Gloves: Nitrile or neoprene gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste and the availability of licensed chemical waste disposal services. The following decision workflow provides a clear path for proper disposal.
Caption: Disposal decision workflow for this compound.
Step-by-Step Protocols
Protocol 1: Solid Waste Disposal (for small quantities < 5 grams)
-
Containment: Carefully transfer the solid this compound waste into a clean, dry, and sealable container. A screw-cap vial or a small plastic container is suitable.
-
Labeling: Label the container clearly with the full chemical name: "this compound". Include the approximate quantity and the date of disposal.
-
Disposal: Place the sealed and labeled container into the designated solid chemical waste stream provided by your institution's Environmental Health and Safety (EHS) department. Do not mix with general laboratory trash.
Protocol 2: Liquid Waste Disposal (for small quantities < 5 grams)
This method is preferable if your institution's waste management system favors liquid waste streams for organic compounds.
-
Dissolution: In a well-ventilated fume hood, dissolve the solid waste in a minimal amount of a compatible organic solvent, such as acetone or ethyl acetate.[1]
-
Transfer: Carefully transfer the resulting solution into a designated and properly labeled hazardous liquid waste container for organic solvents.
-
Container Labeling: Ensure the primary liquid waste container is correctly labeled with all its contents, including "this compound" and the solvent used.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.
Protocol 3: Disposal of Large Quantities (≥ 5 grams)
For larger quantities of this compound, direct disposal into laboratory waste streams may not be appropriate.
-
Packaging: Securely package the chemical in a sealed and clearly labeled container.
-
Waste Pickup Request: Contact your institution's EHS department to arrange for a hazardous waste pickup. Provide them with the full chemical name and the quantity to be disposed of.
-
Storage: Store the container in a designated and secure waste accumulation area while awaiting pickup.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: For small spills, use an absorbent material, such as vermiculite or sand, to contain the solid.
-
Clean-up: Carefully sweep the absorbed material into a designated waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone) and then with soap and water.
-
Dispose: Dispose of all contaminated cleaning materials as hazardous waste.
For any exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
By following these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid
Personal Protective Equipment (PPE)
When handling 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. | Gloves must be inspected prior to use and disposed of properly after handling.[4] Clothing should be washed separately. |
| Respiratory | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges should be used. | Ensure proper fit and maintenance of respiratory protection. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Pre-Handling Preparation:
-
Information Review: Before beginning any work, thoroughly review this safety guide and any available literature on oleanane triterpenoids.
-
Area Preparation: Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
2. Handling the Compound:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: To minimize the generation of dust, handle the solid compound with care. Use a spatula for transfers. If there is a risk of inhalation, perform these actions within a fume hood.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling Procedures:
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
PPE Removal: Remove gloves and other disposable PPE using proper techniques to avoid skin contact.[4] Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of chemical waste is essential to protect both personnel and the environment.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing papers, and pipette tips, should be collected in a designated, labeled hazardous waste container.
-
Chemical Waste: Unused compound and solutions should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.
-
Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic oleanane triterpenoids: multifunctional drugs with a broad range of applications for prevention and treatment of chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. times-bio.com [times-bio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
